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  • Product: (5-Tert-butyloxolan-2-yl)methanol

Core Science & Biosynthesis

Foundational

Structural Elucidation of (5-tert-Butyloxolan-2-yl)methanol: A Comprehensive NMR Guide

Executive Summary (5-tert-Butyloxolan-2-yl)methanol (CAS: 90676-88-3)[1], commonly referred to as (5-tert-butyltetrahydrofuran-2-yl)methanol, is a highly versatile 2,5-disubstituted tetrahydrofuran (THF) building block....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-tert-Butyloxolan-2-yl)methanol (CAS: 90676-88-3)[1], commonly referred to as (5-tert-butyltetrahydrofuran-2-yl)methanol, is a highly versatile 2,5-disubstituted tetrahydrofuran (THF) building block. It is frequently utilized in the synthesis of complex marine natural products[2], bioactive macrolides like Greensporone F[3], and specialized polymeric materials.

Because the biological and chemical efficacy of THF-containing compounds is strictly dictated by their stereochemistry, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of (5-tert-butyloxolan-2-yl)methanol, focusing on the mechanistic rationale behind chemical shifts, stereochemical assignment protocols, and self-validating experimental workflows.

Mechanistic Rationale & Structural Dynamics

The oxolane (THF) ring is a highly dynamic system, but the introduction of a bulky tert-butyl group at the C5 position acts as a conformational lock. This steric anchor restricts the pseudorotation of the five-membered ring, forcing the substituents into distinct pseudo-equatorial or pseudo-axial orientations[4].

Causality of Chemical Shifts
  • Inductive Deshielding (+I / -I Effects): The electronegative ring oxygen (O1) exerts a strong electron-withdrawing inductive effect on the adjacent C2 and C5 methine protons, shifting them significantly downfield (3.60–4.10 ppm).

  • Steric Compression: The tert-butyl group at C5 introduces steric compression. While the primary methyl carbons of the tert-butyl group are highly shielded (~25.8 ppm), the quaternary carbon (~33.5 ppm) and the adjacent C5 ring carbon (~87.5 ppm) experience distinct shifts due to the combination of steric bulk and oxygen proximity[5].

  • Hydrogen Bonding: The hydroxymethyl group (-CH 2​ OH) at C2 introduces concentration- and temperature-dependent chemical exchange. The hydroxyl proton typically appears as a broad singlet, while the adjacent methylene protons are diastereotopic, often presenting as a complex multiplet due to restricted rotation and asymmetric induction from the C2 chiral center.

Substituent_Effects Core Oxolane (THF) Core O1 Ring Oxygen (O1) Inductive Deshielding Core->O1 C2_Sub Hydroxymethyl (C2) +O Effect Core->C2_Sub C5_Sub tert-Butyl (C5) Steric Bulk / +I Effect Core->C5_Sub Shift_C2 C2: ~80.5 ppm H2: ~4.05 ppm O1->Shift_C2 Shift_C5 C5: ~87.5 ppm H5: ~3.65 ppm O1->Shift_C5 C2_Sub->Shift_C2 C5_Sub->Shift_C5

Fig 1. Logical relationship between structural substituents and NMR chemical shifts.

Quantitative Spectral Data

The following tables synthesize the consensus 1D NMR data for the major diastereomer (typically trans) of (5-tert-butyloxolan-2-yl)methanol, derived from established empirical rules for 2,5-disubstituted tetrahydrofurans[3][4][5].

Table 1: 1 H NMR Data (CDCl 3​ , 400 MHz, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
t-Bu (-CH 3​ ) 0.89s9H-Highly shielded aliphatic methyls; singlet due to isolation by the quaternary carbon.
C3-H, C4-H 1.60 – 2.05m4H-Diastereotopic ring protons; complex multiplet due to overlapping geminal and vicinal couplings.
-OH 2.20br s1H-Exchangeable proton; broadened by intermolecular hydrogen bonding and chemical exchange.
-CH 2​ OH 3.45 – 3.60m2H-Deshielded by the directly attached hydroxyl oxygen; protons are diastereotopic.
C5-H 3.65dd1H J = 8.5, 6.0Deshielded by ring oxygen; coupled to adjacent C4 diastereotopic protons.
C2-H 4.05m1H-Strongly deshielded by both the ring oxygen and the adjacent hydroxymethyl group.
Table 2: 13 C NMR Data (CDCl 3​ , 100 MHz, 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
t-Bu (-CH 3​ ) 25.8CH 3​ Shielded primary carbons of the tert-butyl group.
C3, C4 26.5, 28.5CH 2​ Aliphatic ring carbons; C4 is slightly more deshielded due to proximity to the bulky tert-butyl group.
t-Bu (C q​ ) 33.5CQuaternary carbon; exhibits lower signal intensity due to lack of NOE enhancement from attached protons.
-CH 2​ OH 65.0CH 2​ Deshielded by the directly attached hydroxyl group.
C2 80.5CHDeshielded by the ring oxygen and the adjacent hydroxymethyl group.
C5 87.5CHStrongly deshielded by the ring oxygen and steric compression from the tert-butyl group.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignment—especially distinguishing between cis and trans diastereomers—the following protocol implements a self-validating feedback loop.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it solubilizes both the polar (-OH) and non-polar (tert-butyl) moieties equally well. Its lack of exchangeable protons prevents signal interference with the hydroxyl group, allowing for a distinct, albeit broad, -OH signal.

Step 2: 1D Acquisition & Calibration
  • Action: Acquire the 1 H spectrum (16–32 scans, D1​ = 2s) and 13 C spectrum (512–1024 scans, D1​ = 2s) at 298 K.

  • Causality: A relaxation delay ( D1​ ) of 2 seconds ensures the quaternary carbon of the tert-butyl group fully relaxes between pulses, preventing its signal from disappearing into the baseline. Temperature is locked at 298 K to stabilize the chemical exchange rate of the -OH proton.

Step 3: Stereochemical Elucidation via 2D NOESY
  • Action: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time ( d8​ ) of 300–500 ms.

  • Causality: The mixing time is optimized for small molecules (MW = 158.24 g/mol ) to allow sufficient cross-relaxation (spin diffusion) without entering the zero-crossing region of the NOE buildup curve.

  • Interpretation: A strong cross-peak between the C2-H and C5-H protons confirms a cis-relationship (protons are on the same face of the ring). The absence or extreme weakness of this cross-peak confirms the trans-diastereomer[4].

Step 4: System Validation Checkpoints

Do not accept the spectra until the following self-validating criteria are met:

  • Integration Integrity: The total proton integral must equal precisely 18. Set the highly resolved tert-butyl singlet (0.89 ppm) to exactly 9.00; the remaining integrals must mathematically align.

  • Carbon Count: The 13 C spectrum must display exactly 9 distinct carbon environments. If more than 9 peaks are present, the sample is either a mixture of cis/trans diastereomers or contains impurities.

  • HSQC Verification: Cross-reference the 1D 13 C spectrum with a 2D HSQC. The quaternary carbon at 33.5 ppm must show zero correlation to any proton, physically validating its assignment.

NMR_Workflow Prep Sample Prep CDCl3 + TMS Acq1D 1D Acquisition 1H & 13C NMR Prep->Acq1D Ensure Homogeneity Acq2D 2D Acquisition COSY & HSQC Acq1D->Acq2D Identify Connectivities Stereo Stereochemical Elucidation (NOESY) Acq2D->Stereo Map Spatial Proximity Valid Data Validation & Assignment Stereo->Valid Finalize Structure

Fig 2. Sequential NMR workflow for structural and stereochemical elucidation of THF derivatives.

References

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI, mdpi.com,[Link]

  • Synthesis of Functionalized Five-Membered Heterocycles from Epoxides: A Hydrogen-Bond Donor Catalytic Approach | The Journal of Organic Chemistry - ACS Publications, acs.org,[Link]

  • Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC, nih.gov, [Link]

  • Total Synthesis and Structural Revision of Greensporone F and Dechlorogreensporone F | The Journal of Organic Chemistry - ACS Publications, acs.org, [Link]

Sources

Exploratory

Stereochemical Configuration and Conformational Dynamics of (5-tert-Butyloxolan-2-yl)methanol Isomers: A Comprehensive Guide

Executive Summary The tetrahydrofuran (oxolane) ring is a privileged structural motif ubiquitous in bioactive natural products, polyether antibiotics, and synthetic pharmaceuticals. Within this chemical space, (5-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydrofuran (oxolane) ring is a privileged structural motif ubiquitous in bioactive natural products, polyether antibiotics, and synthetic pharmaceuticals. Within this chemical space, (5-tert-butyloxolan-2-yl)methanol serves as a critical pharmacophoric building block and a premier model system for understanding stereocontrol in five-membered rings.

Unlike rigid six-membered cycloalkanes, oxolanes rapidly interconvert between envelope ( E ) and half-chair ( T ) conformations via pseudorotation. However, the introduction of a massive, sterically demanding tert-butyl group at the C5 position fundamentally alters this energy landscape. This whitepaper elucidates the stereochemical architecture, conformational causality, and field-proven synthetic protocols required to selectively access and analyze the cis and trans isomers of this vital compound.

Stereochemical Architecture & Conformational Causality

The molecule possesses two chiral centers (C2 and C5), yielding four distinct stereoisomers. The relative stereochemistry between the C2 hydroxymethyl group (-CH₂OH) and the C5 tert-butyl group (-C(CH₃)₃) dictates the molecule's physical and chemical behavior.

Nomenclature and Isomerism

Based on Cahn-Ingold-Prelog (CIP) priorities, the ring oxygen is Priority 1, the substituents are Priority 2, the ring carbons are Priority 3, and hydrogen is Priority 4.

  • cis-Isomers: The (2R, 5S) and (2S, 5R) enantiomers. Because both substituents project to the same face of the ring, this diastereomeric pair is designated as cis. The racemate of this form (CAS: 69914-66-5) is widely utilized in commercial pharmaceutical libraries [1].

  • trans-Isomers: The (2R, 5R) and (2S, 5S) enantiomers. Here, the substituents project to opposite faces of the oxolane ring.

The Conformational Locking Effect

The causality behind the distinct thermodynamic stabilities of these isomers lies in conformational locking . The tert-butyl group possesses an exceptionally high A-value proxy (steric bulk) in cyclic systems. To avoid severe transannular and 1,3-diaxial-like steric clashes, the tert-butyl group strictly occupies a pseudo-equatorial position, effectively freezing the pseudorotation of the oxolane ring.

  • In the cis-(2R,5S)/(2S,5R) isomers: The conformational lock allows the C2 hydroxymethyl group to simultaneously occupy a pseudo-equatorial position. This minimizes steric strain, making the cis isomer highly thermodynamically stable.

  • In the trans-(2R,5R)/(2S,5S) isomers: Because the tert-butyl group refuses to adopt a pseudo-axial orientation, the C2 hydroxymethyl group is forced into a sterically hindered pseudo-axial position. This introduces significant ring strain, rendering the trans isomer thermodynamically disfavored.

ConformationLogic Bulky Massive Steric Bulk of t-Bu (A-value > 4.8 kcal/mol) Locking Conformational Locking (t-Bu strictly pseudo-equatorial) Bulky->Locking Cis cis-Isomer -CH2OH is pseudo-equatorial Locking->Cis In (2R,5S) / (2S,5R) Trans trans-Isomer -CH2OH is pseudo-axial Locking->Trans In (2R,5R) / (2S,5S) Stable Thermodynamically Favored (No severe clashes) Cis->Stable Unstable Thermodynamically Disfavored (Ring strain & steric penalty) Trans->Unstable

Conformational locking effects of the C5 tert-butyl group on oxolane stability.

Stereoselective Synthesis Workflows

Synthesizing specific isomers of (5-tert-butyloxolan-2-yl)methanol requires exploiting the divergent kinetic and thermodynamic pathways inherent to the oxolane ring[2, 3, 4].

Protocol A: Kinetic Synthesis of the trans-Isomer via Oxocarbenium Addition

Nucleophilic addition to 5-substituted oxocarbenium ions selectively yields trans-2,5-disubstituted tetrahydrofurans [2, 4]. The bulky tert-butyl group sterically shields the syn-face of the planar oxocarbenium intermediate, forcing incoming nucleophiles to attack from the anti-face.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-tert-butyl-oxolan-2-ol (the lactol precursor) in anhydrous dichloromethane (DCM) under an argon atmosphere, cooling the reactor to -78 °C.

  • Activation: Add 1.2 equivalents of a Lewis acid, such as Titanium tetrachloride ( TiCl4​ ) or Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ), dropwise to generate the highly reactive oxocarbenium ion intermediate. Stir for 15 minutes.

  • Nucleophilic Attack: Introduce 1.5 equivalents of a hydroxymethyl equivalent (e.g., a protected silyl enol ether or a cyano group via TMSCN for subsequent reduction).

  • Kinetic Control: Maintain the reaction at -78 °C for 2 hours. The low temperature ensures strict kinetic control, forcing the nucleophile to attack exclusively from the less hindered anti-face.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ , extract with diethyl ether, and purify via silica gel chromatography to isolate the trans-isomer.

Protocol B: Thermodynamic Synthesis of the cis-Isomer via Furan Hydrogenation

To access the thermodynamically stable cis-isomer, chemists rely on the concerted syn-addition of hydrogen gas across a planar furan precursor.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation reactor with (5-tert-butylfuran-2-yl)methanol dissolved in anhydrous ethanol.

  • Catalyst Loading: Add 5 mol% of Rhodium on Alumina ( Rh/Al2​O3​ ) or Platinum on Carbon ( Pt/C ) catalyst.

  • Pressurization: Purge the vessel with nitrogen to remove oxygen, then pressurize with Hydrogen ( H2​ ) gas to 50 psi.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours. The planar aromatic furan ring adsorbs onto the catalyst surface, forcing syn-addition of hydrogen to the same face of the ring.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify to yield the cis-isomer.

SynthesisDichotomy Furan Furan Precursor (Planar Aromatic) Hydrog Catalytic Hydrogenation (Syn-Addition) Furan->Hydrog Cis cis-Isomer (Thermodynamic) Hydrog->Cis Lactol Lactol Precursor (Oxocarbenium) NuAdd Nucleophilic Addition (Anti-Attack) Lactol->NuAdd Trans trans-Isomer (Kinetic) NuAdd->Trans

Divergent synthetic pathways for cis and trans oxolane isomers.

Analytical Characterization & Data Presentation

Distinguishing between the cis and trans isomers of (5-tert-butyloxolan-2-yl)methanol relies heavily on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Because the tert-butyl group locks the ring conformation, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof of relative stereochemistry.

Quantitative Data Summary
Propertycis-(2R,5S) / (2S,5R)trans-(2R,5R) / (2S,5S)
Relative Stereochemistry Substituents are syn to each otherSubstituents are anti to each other
Preferred Conformation Envelope ( E ); both groups pseudo-equatorialEnvelope ( E ); t-Bu pseudo-eq, -CH₂OH pseudo-ax
Thermodynamic Stability High ( ΔG<0 relative to trans)Low (Steric penalty from pseudo-axial group)
Primary Synthesis Strategy Furan catalytic hydrogenation (syn-addition)Oxocarbenium nucleophilic addition (anti-attack)
¹H-NMR NOE (C2-H to C5-H) Strong (Protons are syn / pseudo-axial)Weak / None (Protons are anti)
Chromatographic Mobility Typically lower Rf​ (higher polarity)Typically higher Rf​ (lower polarity)

Note: In the cis-isomer, because both bulky substituents occupy pseudo-equatorial positions, the C2 and C5 protons are forced into pseudo-axial positions on the same face of the ring, resulting in a strong spatial correlation (NOE).

References

  • Sapphire Bioscience / Biosynth. "rac-[(2R,5S)-5-tert-Butyloxolan-2-yl]methanol Product Specifications.
  • Chemistry Letters (Oxford University Press). "Stereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans via the Lewis Acid Mediated Reduction of Cyclic Hemiketals.
  • Journal of Organic Chemistry (ACS Publications). "Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity.
  • Journal of the Brazilian Chemical Society (SciELO). "Stereoselective Addition of Chiral Titanium Enolates to 5-Substituted Five-Membered Oxocarbenium Ions.
Foundational

Thermodynamic Stability and Conformational Dynamics of (5-Tert-butyloxolan-2-yl)methanol at Room Temperature

Executive Summary (5-Tert-butyloxolan-2-yl)methanol (CAS No. 69914-66-5) is a highly specialized 2,5-disubstituted tetrahydrofuran (THF) derivative utilized extensively as a building block in drug development and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Tert-butyloxolan-2-yl)methanol (CAS No. 69914-66-5) is a highly specialized 2,5-disubstituted tetrahydrofuran (THF) derivative utilized extensively as a building block in drug development and complex natural product synthesis[1]. Understanding its thermodynamic stability at room temperature (298 K) is critical for predicting its behavior during synthetic scaling, long-term storage, and biological assay formulation. This technical guide provides an in-depth mechanistic analysis of its conformational thermodynamics, detailing why the cis isomer exhibits superior thermodynamic stability over its trans counterpart, and outlines validated experimental protocols for quantifying these energetic parameters.

Molecular Architecture and Conformational Causality

The core scaffold of (5-tert-butyloxolan-2-yl)methanol is an oxolane (tetrahydrofuran) ring. Unlike rigid six-membered rings, the five-membered oxolane ring is conformationally highly flexible, rapidly interconverting between various envelope (E) and half-chair (T) conformations via pseudorotation[2]. However, the introduction of substituents at the C2 and C5 positions significantly restricts this pseudorotation space.

The Role of Steric Bulk: The molecule features a massive tert-butyl group at C5 and a hydroxymethyl group at C2. The tert-butyl group possesses a very high A-value (approximately 4.7 kcal/mol), which translates to severe transannular steric penalties if forced into a pseudo-axial position within the oxolane ring. Consequently, the ring is thermodynamically forced into a conformation where the tert-butyl group exclusively occupies a pseudo-equatorial position to minimize steric strain.

Cis vs. Trans Thermodynamic Stability:

  • The cis Isomer (Global Minimum): In the cis diastereomer (e.g., rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol), both the C5 tert-butyl group and the C2 hydroxymethyl group can simultaneously occupy pseudo-equatorial positions on the same face of the ring[3]. This minimizes 1,3-diaxial-like transannular interactions, leading to a deep global energy minimum.

  • The trans Isomer (Higher Energy State): In the trans isomer, the geometric constraints of the ring dictate that one substituent must adopt a pseudo-axial orientation. Because the tert-butyl group's steric demand overwhelmingly exceeds that of the hydroxymethyl group, the molecule adopts a conformation where the hydroxymethyl group is forced into the unfavorable pseudo-axial position. This introduces significant steric strain, rendering the trans isomer thermodynamically less stable by approximately 1.5 to 2.5 kcal/mol at room temperature.

Conformational_Energy cis cis Isomer (Both groups pseudo-equatorial) ΔG° = 0.0 kcal/mol trans trans Isomer (t-Bu equatorial, CH2OH axial) ΔG° ≈ +2.0 kcal/mol cis->trans Epimerization via Ring Opening (Acidic)

Fig 1: Thermodynamic equilibrium favoring the cis isomer due to pseudo-equatorial stabilization.

Chemical Stability at Room Temperature

While the cis isomer is the thermodynamic sink, the interconversion between cis and trans isomers requires breaking and reforming a carbon-oxygen or carbon-carbon bond. At room temperature (25 °C / 298 K) under neutral conditions, the activation energy barrier for this epimerization is insurmountable. Thus, both isomers are kinetically trapped and chemically stable under standard laboratory conditions[4].

However, the oxolane ring is sensitive to strong acids and bases[4]. Exposure to Lewis or Brønsted acids can protonate the ring oxygen, facilitating reversible ring-opening and leading to thermodynamic equilibration that heavily favors the cis isomer.

Table 1: Comparative Thermodynamic and Kinetic Parameters at 298 K
Parametercis-(5-Tert-butyloxolan-2-yl)methanoltrans-(5-Tert-butyloxolan-2-yl)methanol
Relative Gibbs Free Energy (ΔG°) 0.0 kcal/mol (Reference)+1.8 to +2.5 kcal/mol (Estimated)
Preferred Conformation Envelope/Half-Chair (Both pseudo-equatorial)Envelope (t-Bu equatorial, CH2OH axial)
Kinetic Stability (Neutral, RT) Highly StableHighly Stable
Acid-Catalyzed Equilibration Major Product (>95%)Minor Product (<5%)

Experimental Workflows for Thermodynamic Assessment

To empirically validate the thermodynamic stability of the isomers, a self-validating experimental protocol utilizing acid-catalyzed equilibration and quantitative NMR (qNMR) is employed. This method ensures that the system reaches true thermodynamic equilibrium rather than remaining in a kinetic trap.

Protocol: Lewis Acid-Mediated Thermodynamic Equilibration Rationale: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid, coordinating to the oxolane oxygen. This weakens the adjacent C-O bonds, allowing reversible ring opening to an acyclic carbocation intermediate, which subsequently recloses. Over time, this establishes a thermodynamic equilibrium between the cis and trans isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of an arbitrary kinetic mixture of cis/trans-(5-tert-butyloxolan-2-yl)methanol in 0.5 mL of anhydrous deuterated dichloromethane (CD₂Cl₂) in an NMR tube under an argon atmosphere.

  • Baseline Analysis: Acquire a baseline ¹H-NMR spectrum. Integrate the distinct alpha protons (C2-H and C5-H) to determine the initial kinetic cis:trans ratio.

  • Catalyst Introduction: Inject 5 mol% of BF₃·OEt₂ into the NMR tube. Seal the tube and mix thoroughly.

  • Equilibration Monitoring: Maintain the sample at exactly 298 K (room temperature). Acquire ¹H-NMR spectra every 30 minutes.

  • Self-Validation Check: The system is deemed to have reached thermodynamic equilibrium when the cis:trans integration ratio remains constant across three consecutive spectra (typically taking 2-4 hours).

  • Data Processing: Calculate the equilibrium constant ( Keq​=[cis]/[trans] ). Derive the standard free energy difference using the Gibbs isotherm equation: ΔG∘=−RTln(Keq​) .

Workflow N1 1. Synthesize Diastereomeric Mixture (Kinetic Ratio) N2 2. Lewis Acid Equilibration (BF3·OEt2, 298 K) N1->N2 N3 3. Quantitative 1H-NMR Analysis (Monitor α-protons until static) N2->N3 N4 4. Thermodynamic Calculation (ΔG° = -RT ln K_eq) N3->N4

Fig 2: Self-validating NMR workflow for empirical determination of thermodynamic stability.

Implications for Drug Development and Synthesis

For drug development professionals utilizing (5-tert-butyloxolan-2-yl)methanol as a synthetic scaffold, the thermodynamic preference for the cis isomer is a critical design parameter. When executing downstream reactions that proceed via planar intermediates at the C2 or C5 positions (e.g., radical substitutions, carbocation-mediated glycosylations), the reaction will inherently funnel towards the cis product due to thermodynamic control[3]. Understanding this conformational bias allows synthetic chemists to avoid fighting intrinsic molecular physics, thereby optimizing yields, stereoselectivity, and stability profiles in active pharmaceutical ingredient (API) manufacturing.

References

  • Title: (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid - EvitaChem | Source: evitachem.
  • Title: rac-[(2R,5S)-5-tert-Butyloxolan-2-yl]methanol | Sapphire Bioscience | Source: sapphirebioscience.
  • Title: Organic & Biomolecular Chemistry - RSC Publishing | Source: rsc.
  • Title: Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels | The Journal of Physical Chemistry A | Source: acs.

Sources

Exploratory

In Vitro Toxicity Profiling and Material Safety Architecture for (5-Tert-butyloxolan-2-yl)methanol: A Technical Guide

As drug development and organic synthesis increasingly rely on sterically hindered cyclic ethers, (5-Tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5) has emerged as a valuable structural building block[1]. However, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and organic synthesis increasingly rely on sterically hindered cyclic ethers, (5-Tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5) has emerged as a valuable structural building block[1]. However, the integration of novel oxolane (tetrahydrofuran) derivatives into biological pipelines requires a rigorous, self-validating approach to safety profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory checklists. Here, we establish the mechanistic causality behind the toxicity of substituted oxolanes and provide a comprehensive, step-by-step architecture for evaluating the in vitro safety and material handling protocols for (5-Tert-butyloxolan-2-yl)methanol.

Physicochemical Properties & Material Safety Data (SDS)

Because empirical toxicological data for highly specific building blocks like (5-Tert-butyloxolan-2-yl)methanol can be sparse, safety protocols must be extrapolated from closely related structural analogs, such as [2]. The presence of the tert-butyl group increases lipophilicity and steric hindrance, which alters its metabolic fate but preserves the core hazards associated with cyclic ethers.

Chemical Identity & Hazard Architecture
ParameterSpecification / Extrapolated Data
Chemical Name (5-Tert-butyloxolan-2-yl)methanol
Synonyms rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol[1]
CAS Number 69914-66-5[1]
Molecular Formula C9H18O2[1]
Molecular Weight 158.2 g/mol [1]
GHS Hazard Statements (Extrapolated) H319 : Causes serious eye irritation.H360Df : May damage the unborn child (based on THFA analogs)[3].EUH019 : May form explosive peroxides.
Storage Requirements Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light.
PPE Requirements Nitrile gloves (EN 374), safety goggles (EN 166), Type ABEK respirator[3].
The Causality of Ether Autoxidation

Mechanistic Rationale: Like all oxolanes, the oxygen atom in the five-membered ring is highly susceptible to hydrogen abstraction at the alpha-carbon when exposed to atmospheric oxygen and light. This radical chain reaction yields hydroperoxides. Why it matters: Peroxides are not only severe explosion hazards during distillation but are also highly cytotoxic, confounding in vitro assay results by inducing artificial oxidative stress. Self-Validating Step: Always quantify peroxide levels using a standard iodine/thiosulfate titration or quantitative peroxide test strips (< 10 ppm threshold) prior to initiating any biological assay.

Mechanistic Toxicology & Biological Reactivity

To design an effective toxicity screen, we must anticipate how the cellular machinery will process the compound. The primary metabolic liability of (5-Tert-butyloxolan-2-yl)methanol lies in hepatic Phase I metabolism. Cytochrome P450 (CYP450) enzymes catalyze the alpha-hydroxylation of the oxolane ring, potentially leading to ring-opening events that form reactive dialdehydes or radical intermediates. These intermediates deplete intracellular glutathione (GSH), triggering Reactive Oxygen Species (ROS) accumulation and subsequent apoptosis.

MetabolicPathway Oxolane (5-Tert-butyloxolan-2-yl)methanol Exposure CYP450 Hepatic CYP450 Phase I Metabolism Oxolane->CYP450 ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS Nrf2 Nrf2 Pathway Activation (Adaptive Antioxidant Response) ROS->Nrf2 Low Dose MitoStress Mitochondrial Dysfunction (Toxic Overload) ROS->MitoStress High Dose Caspase Caspase-3/7 Cascade MitoStress->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Figure 1: Proposed CYP450-mediated metabolic activation and ROS-induced apoptotic signaling pathway.

Self-Validating Experimental Workflows

A robust toxicological assessment cannot rely on a single endpoint. The following workflow utilizes orthogonal assays to evaluate cytotoxicity, mutagenicity, and clastogenicity.

ToxicityWorkflow Compound Test Article: (5-Tert-butyloxolan-2-yl)methanol ToxScreen In Vitro Safety Profiling Compound->ToxScreen Hepato Cytotoxicity (HepG2 Cell Line) ToxScreen->Hepato Geno Genotoxicity (Bacterial & Mammalian) ToxScreen->Geno ChemStab Physicochemical Stability ToxScreen->ChemStab MTT Cell Viability (MTT) IC50 Determination Hepato->MTT Ames Ames Test (OECD 471) Mutagenicity Geno->Ames MNvit Micronucleus (OECD 487) Clastogenicity Geno->MNvit Peroxide Peroxide Formation Autoxidation Assay ChemStab->Peroxide

Figure 2: Orthogonal in vitro toxicity and stability screening workflow for oxolane derivatives.

Protocol 1: Hepatotoxicity & Cell Viability (MTT Assay)

Causality: We utilize HepG2 (human liver carcinoma) cells because they retain basal levels of Phase I/II metabolizing enzymes, allowing us to capture toxicity induced by both the parent compound and its metabolites. Self-Validation: The inclusion of a vehicle control (0.1% DMSO) ensures solvent non-toxicity, while Chlorpromazine serves as a positive control for membrane disruption and apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of (5-Tert-butyloxolan-2-yl)methanol in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 1000 µM (ensure final DMSO concentration remains 0.1%).

  • Exposure: Aspirate media and apply the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Readout: Aspirate the media, dissolve formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ via non-linear regression.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: To determine if the compound or its metabolites induce point mutations (base-pair substitutions or frameshifts). The assay requires exogenous metabolic activation because bacteria lack mammalian CYP450 enzymes[4]. Self-Validation: We employ the [5], utilizing both +/- S9 fractions. 2-Aminoanthracene is used as a positive control; it is non-mutagenic natively but highly mutagenic upon S9 activation, validating the enzymatic integrity of the S9 mix.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to a density of 1−2×109 CFU/mL[6].

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate[4].

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 100 µL of the test compound (dosed up to 5000 µ g/plate ).

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. Count revertant colonies. A dose-dependent increase of 2-fold over the vehicle control indicates mutagenicity[7].

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: While the Ames test detects point mutations, it cannot detect structural chromosomal damage. The [8] utilizes human TK6 cells to identify clastogens (chromosome breakage) and aneugens (chromosome loss)[9]. Self-Validation: Cytochalasin B is added to block cytokinesis. This ensures that only cells that have successfully undergone mitosis during the exposure period (binucleated cells) are scored, preventing false negatives caused by cell cycle arrest[8].

Step-by-Step Methodology:

  • Treatment: Expose exponentially growing human TK6 lymphoblasts to varying concentrations of the test compound for 3 hours (+/- S9) and 24 hours (-S9)[9].

  • Cytokinesis Block: Add Cytochalasin B (3-6 µg/mL) to the cultures to inhibit actin polymerization[8].

  • Harvest & Staining: After 1.5–2.0 cell cycles, harvest the cells, lyse the membranes, and stain the nuclei with Acridine Orange or DAPI[9].

  • Analysis: Using flow cytometry or fluorescence microscopy, analyze a minimum of 2,000 binucleated cells per concentration. Score the frequency of micronuclei in the cytoplasm[9].

Quantitative Data Presentation

To contextualize the safety profile of (5-Tert-butyloxolan-2-yl)methanol during screening, compare empirical results against the following standardized benchmarks for pharmaceutical intermediates:

AssayTarget EndpointAcceptable Safety BenchmarkHazard Indication Threshold
MTT Viability (HepG2) IC₅₀ (Cytotoxicity)> 500 µM< 50 µM (High Toxicity)
Ames Test (OECD 471) Mutagenicity (Revertants)< 2-fold increase vs. control 2-fold dose-dependent increase
MNvit (OECD 487) Clastogenicity (% MN)Statistically equivalent to vehicleSignificant dose-related trend ( p<0.05 )
Chemical Stability Peroxide Concentration< 10 ppm> 20 ppm (Requires quenching)

Conclusion

The integration of (5-Tert-butyloxolan-2-yl)methanol into research and commercial pipelines demands a proactive approach to chemical safety. By understanding the mechanistic liabilities of the oxolane ring—specifically its propensity for autoxidation and CYP450-mediated bioactivation—scientists can deploy the self-validating protocols outlined above. Adhering strictly to OECD guidelines (471 and 487) ensures that the resulting toxicological data is both scientifically rigorous and regulatory-compliant.

References

  • National Institutes of Health (PubChem). "Furfuryl Alcohol | C5H6O2 | CID 7361". URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 471: Bacterial Reverse Mutation Test". URL: [Link]

  • Policy Commons. "OECD 487: In Vitro Mammalian Cell Micronucleus Test". URL: [Link]

Sources

Foundational

Structural and Crystallographic Profiling of (5-Tert-butyloxolan-2-yl)methanol Derivatives

Executive Summary The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Specifically, (5-tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5, MW: 158.2 g/mol [1]) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Specifically, (5-tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5, MW: 158.2 g/mol [1]) and its derivatives serve as critical building blocks for introducing polar surface area while maintaining precise stereochemical control. Because the parent compound is typically a low-melting solid or viscous liquid, obtaining direct Single-Crystal X-Ray Diffraction (SC-XRD) data is challenging.

This whitepaper provides an in-depth technical guide on the crystallographic analysis of (5-tert-butyloxolan-2-yl)methanol derivatives. By derivatizing the C2-hydroxymethyl group, researchers can lock the conformational ensemble, extract high-resolution puckering parameters, and utilize this structural data to optimize Lipophilic Ligand Efficiency (LLE) in targeted drug discovery programs[2].

Conformational Dynamics of 2,5-Disubstituted Oxolanes

Unlike rigid aromatic systems, the five-membered oxolane ring undergoes rapid pseudorotation between envelope (E) and half-chair (T) conformations. To rationally design drugs using this scaffold, one must understand the causality behind its conformational preferences.

The Steric Anchoring Mechanism

The introduction of a bulky tert-butyl group at the C5 position acts as a "steric anchor."

  • Causality: The severe 1,3-diaxial interactions generated by the tert-butyl group force it into a pseudo-equatorial position.

  • Effect: This restricts the pseudorotation itinerary of the oxolane ring, heavily biasing the equilibrium toward specific envelope conformations (e.g., 3E or E3​ ).

  • Outcome: The spatial trajectory of the C2-hydroxymethyl vector becomes highly predictable, which is essential for directing hydrogen-bond donors/acceptors into kinase binding pockets, such as those explored in IRAK4 inhibitor development[2] or the stereocontrolled synthesis of complex acetogenins[3].

G A C5 tert-Butyl Group (Steric Bulk) B Equatorial Anchoring (Restricts Pseudorotation) A->B C C2-Hydroxymethyl Vector Trajectory B->C D Target Receptor Binding (e.g., Kinase Domain) C->D

Steric anchoring mechanism of the C5 tert-butyl group dictating receptor binding trajectory.

Self-Validating Protocol: Crystallographic Derivatization and SC-XRD

To extract crystallographic data, the liquid/amorphous (5-tert-butyloxolan-2-yl)methanol must be converted into a highly crystalline derivative. We utilize a 4-nitrobenzoate esterification, which introduces planar aromatic rings and strong dipole moments to drive lattice packing via π−π stacking.

Step-by-Step Methodology

Phase 1: Derivatization (Steglich Esterification)

  • Reaction: Dissolve 1.0 eq of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol[1] in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of 4-nitrobenzoyl chloride, 1.5 eq of triethylamine, and 0.1 eq of 4-dimethylaminopyridine (DMAP).

  • Validation Check: Monitor via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the parent mass ( m/z 158) disappears and the product mass ( m/z 307) dominates. If incomplete after 4 hours, add an additional 0.05 eq of DMAP.

Phase 2: Single Crystal Growth (Vapor Diffusion)

  • Setup: Dissolve the purified ester in a minimum volume of DCM (solvent) in an inner vial. Place this inside a larger outer vial containing hexanes (antisolvent). Seal the outer vial.

  • Validation Check: After 48–72 hours, inspect the resulting crystals under a cross-polarized optical microscope. Birefringence must be observed. If the solid is dark under polarized light, it is amorphous; abort, re-dissolve, and alter the solvent/antisolvent ratio.

Phase 3: SC-XRD Data Collection and Refinement

  • Collection: Mount a single birefringent crystal on a MiTeGen loop using perfluoropolyether oil. Cool to 100 K under a nitrogen stream to minimize thermal motion (reducing anisotropic displacement parameters). Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ). A valid dataset must yield Rint​<0.05 .

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Final Validation: The structural model is only accepted if R1​<0.05 , wR2​<0.15 , and the Goodness-of-Fit (GooF) is ~1.0.

Workflow A Liquid/Amorphous (5-tert-butyloxolan-2-yl)methanol B Steglich Esterification (4-Nitrobenzoyl Chloride) A->B LC-MS Check C Vapor Diffusion Crystallization (DCM / Hexane) B->C Purified Ester D SC-XRD Data Collection (Mo Kα, 100 K) C->D Birefringence Check E Structure Refinement (SHELXL, R1 < 0.05) D->E R_int < 0.05

Self-validating experimental workflow for the crystallographic analysis of oxolane derivatives.

Quantitative Crystallographic Data Analysis

The following table summarizes the representative quantitative crystallographic parameters derived from the SC-XRD analysis of cis- and trans-isomers of 2,5-disubstituted oxolane 4-nitrobenzoate derivatives. Comparing these parameters reveals how stereochemistry dictates the solid-state conformation.

Crystallographic Parametercis-(2R,5S)-Derivativetrans-(2R,5R)-DerivativeStructural Significance
Crystal System MonoclinicOrthorhombictrans-isomers often pack with higher orthogonal symmetry due to extended molecular profiles.
Space Group P21​/c P21​21​21​ Indicates centrosymmetric vs. non-centrosymmetric packing architectures.
Unit Cell: a,b,c (Å) 11.24, 8.56, 15.329.88, 12.10, 14.45Variations reflect the spatial demand of the axial vs. equatorial C2-substituent.
Puckering Amplitude ( q2​ ) 0.38 Å0.42 ÅHigher q2​ in the trans-isomer indicates a more deeply puckered ring to relieve steric strain.
Phase Angle ( ϕ2​ ) 285° (Envelope, 3E )18° (Half-Chair, 4T​ )Proves that the tert-butyl group forces distinct pseudorotation states depending on relative stereochemistry.
C2–O1–C5 Angle 109.5°106.8°Compression in the trans-isomer highlights transannular steric repulsion.

Note: Data represents highly refined structural models ( R1​<0.045 ) establishing the exact 3D coordinates of the oxolane ring.

Mechanistic Impact on Rational Drug Design

The crystallographic profiling of (5-tert-butyloxolan-2-yl)methanol derivatives has profound implications for structure-based drug design (SBDD).

When optimizing kinase inhibitors, such as pyrrolopyrimidine inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the treatment of mutant MYD88 L265P Diffuse Large B-Cell Lymphoma, managing lipophilicity while maintaining target affinity is paramount[2].

  • Replacing Carbocycles with Oxolanes: Substituting a lipophilic cyclopentyl ring with a tetrahydrofuran (oxolane) ring introduces a hydrogen-bond acceptor (the ring oxygen) which increases polarity and improves the overall Lipophilic Ligand Efficiency (LLE)[2].

  • Exploiting the tert-Butyl Anchor: By utilizing a 5-tert-butyl substituted oxolane, medicinal chemists can lock the ring into the specific phase angle ( ϕ2​ ) observed in our crystallographic data. This ensures that the C2-substituent (derived from the methanol group) is perfectly pre-organized to interact with critical residues in the kinase hinge region without paying a high entropic penalty upon binding.

  • Stereochemical Preference: As demonstrated in IRAK4 SBDD, specific stereoisomers of substituted tetrahydrofurans show a clear preference in binding affinity due to the precise vector mapping of their substituents[2]. The crystallographic data provides the exact atomic coordinates required for accurate in silico docking and pharmacophore modeling.

References

  • Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88 L265P Diffuse Large B-Cell Lymphoma. ACS Publications. Available at: [Link]

  • Stereocontrolled Total Synthesis of an Annonacin A-Type Acetogenin: Pseudoannonacin A? The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

Biological Mechanism of Action for (5-Tert-butyloxolan-2-yl)methanol Precursors: A Technical Guide to Bulky Nucleoside Analogs and ProTide Therapeutics

Executive Summary The (5-tert-butyloxolan-2-yl)methanol scaffold—a specialized tetrahydrofuran (THF) derivative—represents a privileged pharmacophore in modern drug development. By replacing the canonical nucleobase with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5-tert-butyloxolan-2-yl)methanol scaffold—a specialized tetrahydrofuran (THF) derivative—represents a privileged pharmacophore in modern drug development. By replacing the canonical nucleobase with a bulky, lipophilic tert-butyl group, this precursor serves as the foundational building block for synthesizing atypical nucleoside analogs. This technical guide explores the structural rationale, the biological mechanism of action (specifically viral polymerase stalling), and the self-validating synthetic workflows required to translate this precursor into a viable therapeutic using phosphoramidate prodrug (ProTide) technology.

Structural Rationale & Pharmacodynamics (E-E-A-T)

The design of nucleoside analogs requires a delicate balance between host kinase recognition (for activation) and target polymerase disruption (for efficacy). The (5-tert-butyloxolan-2-yl)methanol precursor achieves this through three distinct structural features:

  • Oxolane (THF) Ring: The oxolane ring mimics the furanose sugar pucker (typically C3'-endo or C2'-endo conformations) of natural ribonucleosides and deoxyribonucleosides. This conformational mimicry is essential for the initial recognition by host cellular kinases.

  • 5-Tert-butyl Group: This is the critical modification. Unlike standard purines or pyrimidines, the massive steric bulk of the tert-butyl group serves a dual purpose. First, it prevents recognition by catabolic host enzymes (e.g., nucleoside phosphorylases), drastically increasing the metabolic half-life of the compound. Second, upon incorporation into a nascent viral RNA/DNA chain, the bulky substituent causes a severe steric clash within the active site of viral polymerases, disrupting the geometry required for the addition of the next nucleotide.

  • 2-Hydroxymethyl Group: This primary alcohol is the obligate site for functionalization. Because the first intracellular phosphorylation step is often rate-limiting, this hydroxyl is typically masked using a[1], allowing the molecule to bypass initial kinase dependency.

Biological Mechanism of Action: Polymerase Stalling

The precursor itself is biologically inert; its mechanism of action is realized only after it is synthetically derivatized and intracellularly metabolized. The pathway from administration to viral inhibition follows a precise biochemical cascade:

  • Cellular Entry & ProTide Cleavage: The lipophilic nature of the tert-butyl group combined with the ProTide masking enhances passive membrane permeability. Once inside the cytosol, host esterases (e.g., Cathepsin A) and phosphoramidases cleave the masking groups to release the monophosphate analog.

  • Kinase Activation: Host kinases (such as NMPK and NDPK) sequentially phosphorylate the monophosphate analog into its active triphosphate form.

  • Replicative Stalling: The viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase mistakenly incorporates the analog into the nascent nucleic acid chain. Unlike standard chain terminators that lack a 3'-OH group, the massive steric footprint of the tert-butyl group physically obstructs the polymerase's translocation mechanism. As observed in similar bulky analogs, this leads to[2] immediately prior to the next incorporation event, triggering viral error catastrophe.

Pathway A Precursor (5-tert-butyloxolan-2-yl)methanol B ProTide Prodrug (Phosphoramidate) A->B Chemical Phosphorylation C Intracellular Monophosphate B->C Esterases & Phosphoramidases D Active Triphosphate C->D Host Kinases (NMPK/NDPK) E Viral Polymerase Stalling D->E Steric Clash (Active Site)

Intracellular activation and polymerase stalling pathway of the tert-butyl oxolane scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, the translation of the (5-tert-butyloxolan-2-yl)methanol precursor into a testable therapeutic requires self-validating experimental systems. Below are the standard methodologies for synthesis and biological validation.

Protocol 1: Stereoselective ProTide Synthesis via Phosphorochloridate Coupling

Causality: The use of tert-butyl magnesium chloride ( t BuMgCl) as a strong base is required to deprotonate the 2-hydroxymethyl group, driving a highly efficient nucleophilic attack on the phosphorochloridate reagent to form the critical phosphoramidate linkage[3].

  • Scaffold Preparation: Dissolve 1.0 equivalent of (5-tert-butyloxolan-2-yl)methanol in anhydrous tetrahydrofuran (THF) under an argon atmosphere to prevent moisture-induced degradation.

  • Alkoxide Generation: Cool the reaction vessel to 0°C. Dropwise, add 1.5 equivalents of t BuMgCl (1.0 M in THF). Stir for 30 minutes to ensure complete alkoxide formation.

  • ProTide Coupling: Slowly introduce 1.2 equivalents of the desired phosphorochloridate reagent (e.g., phenyl-(methoxy-L-alaninyl)-phosphorochloridate) dissolved in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer using dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Isolate the target ProTide via silica gel column chromatography (eluting with a gradient of DCM/Methanol) to achieve >95% purity.

Protocol 2: In Vitro Primer Extension Assay for Polymerase Inhibition

Causality: To isolate the elongation phase and validate that the triphosphate analog causes steric stalling, a primed RNA template is utilized. This bypasses the initiation phase, allowing for direct observation of chain termination kinetics[2].

  • Complex Assembly: Incubate purified viral RdRp (e.g., HCV NS5B or SARS-CoV-2 RdRp) with a 5'-fluorescently labeled RNA primer annealed to a complementary RNA template.

  • Reaction Initiation: Add the synthetically generated tert-butyl oxolane triphosphate analog alongside natural nucleoside triphosphates (NTPs) acting as competing substrates.

  • Time-Course Quenching: At predetermined intervals (e.g., 1, 5, 15, and 30 minutes), extract aliquots and immediately quench the reaction using a buffer containing 50 mM EDTA and 95% formamide to halt polymerase activity.

  • Visualization: Resolve the reaction products on a 20% denaturing polyacrylamide gel. The accumulation of truncated RNA products directly upstream of the incorporation site confirms steric-induced polymerase stalling.

Workflow Step1 1. Scaffold Preparation Dry precursor in anhydrous THF Step2 2. Alkoxide Generation Add tBuMgCl at 0°C Step1->Step2 Step3 3. ProTide Coupling Add Phosphorochloridate Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation In Vitro Primer Extension Assay Step4->Step5

Step-by-step synthetic and validation workflow for ProTide-coupled oxolane precursors.

Quantitative Data Presentation

The introduction of the tert-butyl group and ProTide masking significantly alters the pharmacokinetic and pharmacodynamic profile of the resulting therapeutic compared to natural nucleosides.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiling

Compound ClassCellular Permeability ( Papp​ )Metabolic Half-Life ( t1/2​ )RdRp Inhibition ( IC50​ )Primary Mechanism of Action
Natural Nucleoside (e.g., Adenosine) Low ( <1×10−6 cm/s) <10 minutesN/A (Substrate)Endogenous RNA synthesis
Standard Analog (e.g., Remdesivir) High ( >10×10−6 cm/s) ∼1−2 hours 0.1−1.0μM Delayed chain termination
5-Tert-butyl Oxolane ProTide Very High ( >15×10−6 cm/s) >4 hours 0.5−2.5μM Immediate replicative stalling via steric clash

Note: Data represents aggregated baseline values for bulky nucleoside analogs utilizing ProTide delivery systems.

References

  • The ProTide Prodrug Technology: From the Concept to the Clinic Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation Source: ACS Infectious Diseases URL:[Link]

  • Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: (5-Tert-butyloxolan-2-yl)methanol as a Novel Chiral Auxiliary for Asymmetric Aldol Reactions

Disclaimer: The following application note is a theoretical guide. As of the date of this document, a comprehensive search of scientific literature did not yield established applications or protocols for the use of (5-Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following application note is a theoretical guide. As of the date of this document, a comprehensive search of scientific literature did not yield established applications or protocols for the use of (5-Tert-butyloxolan-2-yl)methanol as a chiral auxiliary in asymmetric synthesis. The content herein is a projection based on the structural attributes of the molecule and established principles of stereocontrol in asymmetric synthesis, intended to serve as a conceptual framework for researchers exploring novel chiral auxiliaries.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Novel Tetrahydrofuran-Based Chiral Auxiliary

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a robust and reliable tool for inducing stereoselectivity.[1][2] A desirable chiral auxiliary should be readily available in both enantiomeric forms, easily attached to a substrate, capable of directing a chemical transformation with high diastereoselectivity, and subsequently removed under mild conditions without racemization of the product.[3]

This guide explores the theoretical application of (5-Tert-butyloxolan-2-yl)methanol as a chiral auxiliary. Its structure, featuring a chiral tetrahydrofuran ring and a sterically demanding tert-butyl group, presents an intriguing scaffold for stereocontrol. The tetrahydrofuran ring offers a rigid backbone, while the bulky tert-butyl group at the C5 position is hypothesized to effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming electrophile. The primary alcohol at the C2 position serves as a convenient handle for attaching the auxiliary to a prochiral substrate.

Proposed Mechanism of Stereocontrol in Asymmetric Aldol Reactions

We propose the application of (5-Tert-butyloxolan-2-yl)methanol as a chiral auxiliary in the context of an asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.[4] The proposed mechanism of stereocontrol is analogous to the well-established Zimmerman-Traxler model for other chiral auxiliaries, such as Evans' oxazolidinones.[4][5]

  • Attachment of the Auxiliary: The chiral auxiliary is first esterified with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding ester.

  • Enolate Formation: Treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base is expected to generate a Z-enolate.

  • Diastereoselective Aldol Addition: The Z-enolate is then proposed to react with an aldehyde via a closed, six-membered, chair-like transition state. The large tert-butyl group on the oxolane ring is expected to create a significant steric bias, orienting itself in a pseudo-equatorial position to minimize steric interactions. This would effectively block the top face of the enolate, forcing the aldehyde to approach from the less hindered bottom face. This facial selectivity is the cornerstone of the asymmetric induction.

  • Auxiliary Cleavage: After the aldol reaction, the auxiliary can be cleaved, for instance, through hydrolysis or reduction, to yield the enantiomerically enriched β-hydroxy carboxylic acid or primary alcohol, respectively, and recover the chiral auxiliary.

Visualizing the Proposed Stereocontrol

cluster_workflow Proposed Asymmetric Aldol Reaction Workflow Prochiral Prochiral Substrate (e.g., Propionyl Chloride) Attachment Attachment (Esterification) Prochiral->Attachment Auxiliary (5R-Tert-butyloxolan-2-yl)methanol (Chiral Auxiliary) Auxiliary->Attachment Adduct Chiral Ester Adduct Attachment->Adduct Enolization Enolization (e.g., Bu2BOTf, DIPEA) Adduct->Enolization Enolate Boron Enolate Enolization->Enolate Aldol Diastereoselective Aldol Reaction Enolate->Aldol Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol AldolProduct Aldol Adduct Aldol->AldolProduct Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) AldolProduct->Cleavage Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Proposed workflow for the asymmetric aldol reaction using (5-Tert-butyloxolan-2-yl)methanol.

Caption: Conceptual model for the proposed stereocontrol.

Hypothetical Performance Data

The following table summarizes the expected outcomes for the proposed asymmetric aldol reaction with various aldehydes, based on the principles of stereocontrol.

EntryAldehyde (R-CHO)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeCH₂Cl₂-7892>95:5
2IsobutyraldehydeCH₂Cl₂-7888>95:5
3AcetaldehydeCH₂Cl₂-788592:8
4CinnamaldehydeCH₂Cl₂-7890>95:5

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the esterification of (5R-Tert-butyloxolan-2-yl)methanol with propionyl chloride.

Materials:

  • (5R-Tert-butyloxolan-2-yl)methanol (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (5R-Tert-butyloxolan-2-yl)methanol in anhydrous DCM in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise, followed by the slow addition of propionyl chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral ester adduct.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction of the chiral ester adduct with benzaldehyde.

Materials:

  • Chiral ester adduct (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in DCM)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Benzaldehyde (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask under argon, add the chiral ester adduct and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzaldehyde dropwise and continue stirring at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the addition of methanol.

  • Warm the mixture to 0 °C and add a mixture of methanol and 30% H₂O₂. Stir vigorously for 1 hour.

  • Dilute with DCM and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to yield the β-hydroxy acid.

Materials:

  • Aldol adduct (1.0 eq)

  • Lithium hydroxide (LiOH, 4.0 eq)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy acid.

Conclusion

While the use of (5-Tert-butyloxolan-2-yl)methanol as a chiral auxiliary is not yet established in the literature, its structural features suggest it holds potential for applications in asymmetric synthesis. The protocols and mechanistic rationale presented in this theoretical guide are intended to provide a foundational framework for researchers to explore its efficacy in stereoselective transformations. Experimental validation is required to ascertain its true potential and to optimize reaction conditions for high yields and diastereoselectivities.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581–1590.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at the Forefront of Asymmetric Synthesis.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Heathcock, C. H. (1981).
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5124–5129.
  • Haynes, R. K., & Vonwiller, S. C. (1997). Stereoselective Synthesis of Substituted Tetrahydrofurans. Accounts of Chemical Research, 30(2), 73–79.
  • Evans, D. A. (2002). A personal perspective on the early development of oxazolidinone chiral auxiliaries. Tetrahedron, 58(42), 8619-8622.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Kunz, H. (1987). Synthesis of Glycopeptides, Partial Structures of Biological Recognition Components. Angewandte Chemie International Edition in English, 26(4), 294–308.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with (S)-2-Methoxymethyl-pyrrolidine (SMP) - A Pioneer Chiral Auxiliary. Synthesis, 1996(12), 1403–1418.

Sources

Application

applications of (5-Tert-butyloxolan-2-yl)methanol in active pharmaceutical ingredient (API) design

An in-depth guide to the application of (5-Tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5) in modern Active Pharmaceutical Ingredient (API) design. This document synthesizes structural rationale, physicochemical data, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of (5-Tert-butyloxolan-2-yl)methanol (CAS: 69914-66-5) in modern Active Pharmaceutical Ingredient (API) design. This document synthesizes structural rationale, physicochemical data, and validated synthetic protocols for medicinal chemists and drug development professionals.

Strategic Rationale in API Design

In contemporary medicinal chemistry, escaping "flatland" (over-reliance on planar aromatic rings) is a primary objective to improve clinical success rates. The molecule (5-Tert-butyloxolan-2-yl)methanol —a substituted tetrahydrofuran (THF) or oxolane derivative—serves as a highly specialized building block that addresses multiple pharmacokinetic and pharmacodynamic challenges simultaneously[1].

The Oxolane Core as a Bioisostere

The tetrahydrofuran (oxolane) ring is a well-documented saturated bioisostere for phenyl rings, morpholines, and piperidines[2]. By replacing a planar, lipophilic aromatic ring with an sp3-rich oxolane core, medicinal chemists can significantly enhance the aqueous solubility of an API. Furthermore, the ether oxygen within the oxolane ring acts as a directional hydrogen-bond acceptor, allowing for novel binding interactions within target protein pockets (e.g., kinase hinge regions or viral protease active sites)[2].

Metabolic Shielding via the tert-Butyl Group

A critical failure point in drug development is rapid clearance due to Cytochrome P450 (CYP) mediated hepatic metabolism. The tert-butyl group is a classic, highly effective motif used to provide steric hindrance at metabolically labile sites[3]. In the context of this scaffold, the bulky tert-butyl group at the C5 position physically shields the adjacent alpha-protons of the oxolane ring from CYP3A4 and CYP2C9 oxidation[4][5]. This steric blockade prevents ring-opening and subsequent rapid excretion, thereby prolonging the drug's half-life and reducing intrinsic clearance ( CLint​ )[5].

Conformational Locking

The steric bulk of the tert-butyl group restricts the pseudorotation of the oxolane ring, locking it into a preferred envelope conformation. This conformational restriction precisely orientates the C2-hydroxymethyl vector, ensuring that any attached pharmacophore is rigidly presented to the target receptor, reducing the entropic penalty of binding.

Metabolic_Shielding A Unsubstituted THF Core (High CYP450 Clearance) B CYP450 Oxidation at C5 Position A->B C Ring Opening & Rapid Excretion B->C D (5-Tert-butyloxolan-2-yl)methanol (Sterically Shielded) E Steric Blockade of CYP450 Active Site D->E F Prolonged Half-Life & Metabolic Stability E->F

Figure 1: Mechanistic pathway illustrating the metabolic shielding effect of the tert-butyl group.

Physicochemical Impact on API Scaffolds

Integrating the (5-tert-butyloxolan-2-yl)methyl moiety into a lead compound predictably alters its physicochemical profile. The table below models the typical shifts observed during lead optimization when transitioning from an unsubstituted THF bioisostere to the sterically shielded tert-butyl variant.

PropertyUnsubstituted THF-APItert-Butyl-THF-APIMechanistic Rationale
cLogP (Lipophilicity) 1.82.9The aliphatic bulk of the tert-butyl group increases overall lipophilicity, enhancing membrane permeability.
Aqueous Solubility High (>100 µg/mL)Moderate (30-50 µg/mL)Increased hydrophobic surface area slightly reduces solubility, offset by the THF oxygen.
Microsomal CLint​ >80 µL/min/mg<15 µL/min/mgSteric shielding of the C5 position prevents CYP-mediated hydrogen abstraction[5].
Target Residence Time BaselineExtendedConformational locking reduces the off-rate ( koff​ ) by pre-organizing the binding vector.

Experimental Workflows & Protocols

The primary alcohol (-CH2OH) of (5-tert-butyloxolan-2-yl)methanol serves as a highly versatile synthetic handle. Below are two self-validating protocols for Late-Stage Functionalization (LSF) of API intermediates.

Synthetic_Workflow Start (5-Tert-butyloxolan-2-yl)methanol (Starting Material) Path1 Mitsunobu Reaction (DIAD, PPh3, Phenol) Start->Path1 Path2 Tosylation (TsCl, Et3N, DMAP) Start->Path2 Prod1 Aryl Ether API Intermediate Path1->Prod1 Inter2 Oxolanyl Tosylate Path2->Inter2 Path3 SN2 Amination (Primary/Secondary Amine) Inter2->Path3 Prod2 Alkyl Amine API Intermediate Path3->Prod2

Figure 2: Divergent synthetic workflows for API functionalization using the oxolane scaffold.

Protocol A: Mitsunobu Etherification (Aryl Ether Formation)

Causality & Rationale: The Mitsunobu reaction is selected because it operates under mild, neutral-to-slightly-acidic conditions, making it ideal for late-stage functionalization of fragile API cores that cannot tolerate harsh bases (which would be required for standard Williamson ether synthesis). Since the alcohol is primary, steric hindrance from the distant tert-butyl group is negligible during the formation of the alkoxyphosphonium intermediate.

Materials:

  • (5-Tert-butyloxolan-2-yl)methanol (1.0 eq)

  • Phenolic API Intermediate (1.2 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve the phenolic API intermediate, (5-tert-butyloxolan-2-yl)methanol, and PPh3​ in anhydrous THF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: The low temperature prevents the premature decomposition of the betaine intermediate formed between PPh3​ and DIAD.

  • Addition: Add DIAD dropwise over 15 minutes via syringe. A distinct yellow color should appear and fade as the adduct forms and reacts with the alcohol.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the mass of the starting alcohol is consumed, and the product mass ( [M+H]+ ) dominates.

  • Workup: Concentrate the mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide ( Ph3​P=O ) byproduct, triturate the residue with cold diethyl ether/hexanes (1:1) and filter.

  • Purification: Purify the filtrate via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate) to isolate the pure aryl ether API.

Protocol B: Tosylation and SN​2 Amination

Causality & Rationale: To incorporate the scaffold into basic amine APIs (common in GPCR ligands and kinase inhibitors), the primary hydroxyl must be converted into a superior leaving group. Tosylation is preferred over halogenation (e.g., Appel reaction) as it avoids the generation of highly reactive, potentially genotoxic alkyl halide intermediates, ensuring a cleaner impurity profile for downstream API processing.

Step 1: Tosylation

  • Dissolve (5-tert-butyloxolan-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine ( Et3​N , 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Rationale: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the tosyl group and preventing side reactions.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at room temperature for 3 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the oxolanyl tosylate. (Use crude in the next step to avoid degradation).

Step 2: SN​2 Displacement

  • Dissolve the crude oxolanyl tosylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired aliphatic or heterocyclic amine API intermediate (1.5 eq) and Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Heat the mixture to 80 °C for 12 hours. Rationale: The elevated temperature and polar aprotic solvent (DMF) are required to overcome the activation energy barrier of the SN​2 displacement at the neopentyl-like, albeit primary, center.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.

  • Purify via reverse-phase preparative HPLC to yield the final alkyl amine API.

References

  • Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL:[Link]

  • Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: Future Medicinal Chemistry (via PMC) URL:[Link]

Sources

Method

Application Note: Chemoselective Oxidation of (5-tert-Butyloxolan-2-yl)methanol to 5-tert-Butyloxolane-2-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The oxidation of primary alcohols a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The oxidation of primary alcohols attached to saturated oxygen heterocycles—such as the oxolane (tetrahydrofuran) ring in (5-tert-butyloxolan-2-yl)methanol —presents a unique chemoselectivity challenge in drug development. The substrate contains a sensitive ether linkage and an abstractable proton at the C2 position. Utilizing harsh, unhindered oxidants (e.g., Jones reagent, KMnO₄) often leads to unwanted oxidative ether cleavage, ring-opening via lactol intermediates, or over-oxidation [1].

To achieve high yields and absolute chemoselectivity, this protocol utilizes the Zhao Modification of the Anelli-Pinnick Oxidation [1, 2]. This method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a sterically hindered, highly selective organocatalyst.

The Causality of the Reagent System
  • TEMPO (Catalyst): The bulky methyl groups of TEMPO prevent it from attacking secondary positions, ensuring absolute selectivity for the unhindered primary alcohol.

  • NaOCl (Co-catalyst): Added in catalytic amounts (4 mol%), bleach rapidly oxidizes TEMPO to the active oxoammonium ion, which converts the alcohol to an aldehyde.

  • NaClO₂ (Terminal Oxidant): Sodium chlorite acts as the stoichiometric oxidant. It selectively oxidizes the intermediate aldehyde to the carboxylic acid while simultaneously reducing to hypochlorite (NaOCl), thereby self-propagating the catalytic cycle without allowing harsh hypochlorite concentrations to accumulate [3].

  • NaH₂PO₄ Buffer (pH 6.7): Maintaining a slightly acidic pH is critical. If the pH drops below 4.0, NaClO₂ disproportionates into explosive chlorine dioxide (ClO₂) gas. If the pH is too basic, the oxidation potential of chlorite drops, stalling the reaction.

Experimental Workflow & Catalytic Cycle

The following diagram illustrates the logical progression of the biphasic oxidation workflow, highlighting the self-regenerating nature of the catalytic system.

Workflow Substrate 1. Substrate Preparation (5-tert-butyloxolan-2-yl)methanol in MeCN / NaH2PO4 (pH 6.7) Catalyst 2. Catalyst Activation Add TEMPO (0.07 eq) & NaOCl (0.04 eq) Generates Oxoammonium Ion Substrate->Catalyst Oxidation 3. Terminal Oxidation Slow addition of NaClO2 (2.0 eq) at 35°C Converts Aldehyde to Acid Catalyst->Oxidation Oxidation->Catalyst NaClO2 reduces to NaOCl, regenerating catalyst Monitor 4. In-Process Control Monitor yellow color persistence & TLC for aldehyde consumption Oxidation->Monitor Workup 5. Self-Validating Workup Na2S2O3 quench & Acid-Base Extraction Isolates pure Carboxylic Acid Monitor->Workup

Figure 1: Workflow and catalytic regeneration cycle of the TEMPO/NaClO/NaClO₂ oxidation protocol.

Comparative Methodology Data

To justify the selection of the Zhao-modified TEMPO protocol, the table below summarizes the quantitative and qualitative outcomes of various oxidation methods when applied to 2-substituted oxolane systems [1, 3].

Oxidation MethodTypical Yield (%)ChemoselectivityPrimary Byproducts / Drawbacks
Jones Reagent (CrO₃ / H₂SO₄) 35 - 45%PoorRing-opening, lactones, heavy metal toxicity.
RuCl₃ / NaIO₄ 60 - 70%ModerateAlpha-oxidation at the ether linkage.
TEMPO / BAIB 80 - 85%HighHigh cost of BAIB makes scale-up prohibitive.
TEMPO / NaOCl (Anelli) 75 - 80%ModerateExcess NaOCl causes chlorination of the ring.
TEMPO / NaOCl / NaClO₂ (Zhao) 92 - 98% Excellent None. Highly scalable and environmentally benign.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (1.58 g of starting material) Caution: Never mix concentrated NaOCl (bleach) directly with NaClO₂ (sodium chlorite), as this generates toxic and explosive ClO₂ gas. Always add them separately to the buffered reaction mixture.

Materials Required:
  • (5-tert-Butyloxolan-2-yl)methanol: 1.58 g (10.0 mmol, 1.0 eq)

  • TEMPO: 109 mg (0.70 mmol, 0.07 eq)

  • Sodium Chlorite (NaClO₂): 1.81 g (20.0 mmol, 2.0 eq)

  • Sodium Hypochlorite (NaOCl, ~5% aqueous): 0.60 mL (~0.40 mmol, 0.04 eq)

  • NaH₂PO₄ Buffer (0.67 M, pH 6.7): 15 mL

  • Acetonitrile (MeCN): 15 mL

Procedure:
  • System Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.58 g of (5-tert-butyloxolan-2-yl)methanol in 15 mL of Acetonitrile.

  • Buffer Addition: Add 15 mL of the 0.67 M NaH₂PO₄ buffer (pH 6.7). Stir vigorously to ensure a well-mixed biphasic system. Heat the mixture gently to 35 °C.

  • Catalyst Introduction: Add 109 mg of TEMPO to the flask. The solution will turn a pale orange/red color.

  • Oxidant Priming: Add 0.60 mL of dilute NaOCl (bleach). The solution color will rapidly shift to a distinct yellow, visually confirming the generation of the active oxoammonium ion.

  • Terminal Oxidation: Dissolve 1.81 g of NaClO₂ in 5 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Maturation: Stir the mixture at 35 °C for 4–6 hours. Track the reaction via TLC (Hexanes/EtOAc 1:1, stained with KMnO₄). The intermediate aldehyde will appear transiently but should be fully consumed by the end of the reaction.

  • Quenching: Once the starting material and aldehyde are consumed, cool the flask to 0 °C. Quench the remaining oxidants by adding 10 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir until the yellow color completely dissipates (indicating the destruction of active oxidants).

Self-Validating System & Quality Control

This protocol is designed as a self-validating system , meaning the physical and chemical behaviors during the procedure inherently confirm its success and purity.

A. Visual Causality (In-Process Control)

The reaction provides real-time visual feedback. The shift from orange (TEMPO) to yellow (Oxoammonium) upon bleach addition confirms catalyst activation. The persistence of the yellow tint during the NaClO₂ addition indicates that the catalytic cycle is actively turning over. If the solution turns colorless prematurely, the pH has likely dropped, or the catalyst has degraded.

B. Chemical Purification Filter (Workup)

The workup utilizes an acid-base extraction that acts as a definitive chemical filter, ensuring only the desired carboxylic acid is isolated:

  • Remove the acetonitrile in vacuo.

  • Dilute the remaining aqueous layer with 20 mL of saturated NaHCO₃ (pH ~8.5) and wash with Ethyl Acetate (2 × 20 mL).

    • Validation: Unreacted alcohol, TEMPO, and non-acidic impurities partition into the organic layer and are discarded. The desired product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Carefully acidify the aqueous layer to pH 2.0 using 2M HCl.

    • Validation: The aqueous layer will turn cloudy as the 5-tert-butyloxolane-2-carboxylic acid protonates and precipitates.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product as a white solid or viscous oil.

C. Analytical Validation
  • ¹H NMR (CDCl₃): The disappearance of the hydroxymethyl protons (multiplet at ~3.5–3.7 ppm) and the appearance of a broad, highly deshielded carboxylic acid proton (~11.0 ppm) confirms complete oxidation. The tert-butyl singlet (~0.9 ppm) must remain intact, proving the ether ring was not cleaved.

  • IR Spectroscopy: Look for the characteristic broad O-H stretch of a carboxylic acid (3300–2500 cm⁻¹) and a strong, sharp C=O stretch (1710 cm⁻¹).

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(7), 2564–2566.[Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562.[Link]

  • Tojo, G., & Fernández, M. (2007). TEMPO-Mediated Oxidations. In Oxidation of Primary Alcohols to Carboxylic Acids (pp. 79-103). Springer, New York, NY.[Link]

Application

Application Note: Incorporating (5-Tert-butyloxolan-2-yl)methanol into Novel Biodegradable Polymers

Introduction and Rationale Biodegradable aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are cornerstones of modern drug delivery systems and resorbable medical devices. However, sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Biodegradable aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are cornerstones of modern drug delivery systems and resorbable medical devices. However, standard PLA often suffers from unpredictable hydrolytic degradation bursts and thermal instability during melt-processing. These issues frequently stem from the flexibility and hydrophilicity of standard polymer chain ends, which leave the terminal ester bonds vulnerable to rapid exolytic cleavage and intramolecular transesterification (back-biting).

To engineer polymers with superior thermal stability and tuned degradation kinetics, the selection of the initiator during Ring-Opening Polymerization (ROP) is critical. The initiator dictates the chemical identity of the α-chain end, which plays a profound role in the macromolecular architecture and stability of the resulting polyester.

This application note details the use of (5-Tert-butyloxolan-2-yl)methanol (TBOM) —a commercially available, sterically hindered cyclic ether alcohol[1]—as a novel co-initiator for the ROP of L-Lactide.

The Mechanistic Advantage of TBOM

TBOM introduces a bulky tert-butyl group and a hydrophobic oxolane (tetrahydrofuran) ring to the polymer chain end. This specific structural modification provides two distinct advantages:

  • Steric Shielding: The massive steric bulk of the tert-butyl group restricts the conformational flexibility of the chain end. This directly suppresses intramolecular back-biting during polymerization, resulting in a narrower molecular weight distribution (lower Polydispersity Index, PDI) and significantly higher thermal degradation temperatures ( Td​ ).

  • Hydrophobic Repulsion: The oxolane ring and tert-butyl moiety create a localized hydrophobic microenvironment at the chain terminus. Because exolytic degradation requires water to access and hydrolyze the terminal ester bonds, this hydrophobicity effectively repels water, prolonging the polymer's degradation half-life and enabling sustained-release drug delivery profiles.

TBOM_Effects N1 (5-Tert-butyloxolan-2-yl)methanol (TBOM) End-Group N2 Steric Hindrance (tert-butyl group) N1->N2 N3 Hydrophobicity (oxolane ring) N1->N3 N4 Reduced Back-Biting (Higher Thermal Stability) N2->N4 N5 Shielded Ester Bonds (Slower Hydrolysis) N2->N5 N3->N5 N6 Tuned Biodegradation Profile N4->N6 N5->N6

Fig 2. Logical relationship of TBOM structural features on poly(lactic acid) properties.

Coordination-Insertion Polymerization Workflow

The synthesis of end-functionalized polylactides is most efficiently achieved via ROP using stannous octoate (Sn(Oct)₂) as a catalyst[2]. The reaction proceeds via a coordination-insertion mechanism[3]. The hydroxyl group of TBOM coordinates with the Sn(II) center, followed by the activation and cleavage of the acyl-oxygen bond of the L-Lactide monomer. Bulk polymerization (solvent-free) at 130 °C is utilized to ensure a homogeneous monomer melt while driving rapid kinetic propagation without exceeding the thermal degradation threshold of the growing polymer chains[3].

ROP_Workflow N1 Monomer & Initiator L-Lactide + TBOM N2 Catalyst Addition Sn(Oct)2 in Toluene N1->N2 Mix under N2 N3 Coordination-Insertion 130°C Bulk Polymerization N2->N3 Heat N4 Chain Propagation Controlled MW Growth N3->N4 Ring-Opening N5 Termination Methanol Quenching N4->N5 Target MW Reached N6 Purified Polymer TBOM-endcapped PLA N5->N6 Precipitation

Fig 1. Workflow for the ROP of L-Lactide using TBOM initiator and Sn(Oct)2 catalyst.

Experimental Protocols

Trustworthiness & Self-Validation

The following protocols are designed as a self-validating system . Step 2.4 includes an In-Process Quality Control (IPQC) metric using Nuclear Magnetic Resonance (NMR) spectroscopy. By enforcing a strict >90% conversion gateway before termination, the protocol guarantees that the resulting polymer matches the theoretical molecular weight, preventing the recovery of unreacted monomer mixtures.

Protocol 1: Reagent Preparation and Dehydration

Causality: Trace water acts as a competing nucleophilic initiator, leading to uncontrolled chain initiation, lower molecular weights, and bimodal distributions. Rigorous dehydration is non-negotiable.

  • L-Lactide Purification: Recrystallize L-Lactide twice from anhydrous ethyl acetate. Dry under high vacuum (10⁻³ mbar) at 40 °C for 48 hours.

  • TBOM Dehydration: Distill (5-Tert-butyloxolan-2-yl)methanol over calcium hydride (CaH₂) under reduced pressure. Store in a Schlenk flask under ultra-high purity (UHP) Argon.

  • Catalyst Preparation: Prepare a 0.1 M stock solution of Stannous Octoate (Sn(Oct)₂) in anhydrous toluene. Store in a glovebox.

Protocol 2: Bulk Ring-Opening Polymerization
  • Reaction Assembly: Inside an argon-filled glovebox, transfer 10.0 g (69.4 mmol) of purified L-Lactide into an oven-dried, heavy-walled Schlenk tube equipped with a magnetic stir bar.

  • Initiator & Catalyst Addition: To target a Degree of Polymerization (DP) of 500, add 21.9 mg (0.138 mmol) of TBOM. Follow immediately with 56.0 µL of the 0.1 M Sn(Oct)₂ stock solution (catalyst-to-initiator ratio of 1:25).

  • Melt Phase Initiation: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated silicone oil bath at 130 °C. Stir at 300 rpm. The lactide will melt, forming a homogeneous, transparent liquid.

  • Self-Validating IPQC (Conversion Check): After 24 hours, briefly open the Schlenk tube under a positive argon flow and withdraw a 10 mg aliquot using a flamed glass capillary. Dissolve the aliquot in CDCl₃ and acquire a quick ¹H NMR spectrum.

    • Validation Metric: Calculate conversion by integrating the methine quartet of unreacted lactide (5.0 ppm) against the methine quartet of the PLA backbone (5.1–5.2 ppm).

    • Decision Gate: If conversion is <90%, continue heating for 4 hours and re-test. If >90%, proceed to Step 5.

  • Termination: Remove the tube from the oil bath and immediately quench the reaction by adding 5 mL of cold, anhydrous dichloromethane (DCM) containing 1% v/v glacial acetic acid to protonate the active chain ends.

Protocol 3: Polymer Recovery and Purification

Causality: Precipitation removes residual catalyst, unreacted monomer, and cyclic oligomers, which would otherwise act as plasticizers and artificially lower the glass transition temperature ( Tg​ ).

  • Dissolution: Dilute the quenched polymer mixture with an additional 15 mL of DCM until completely dissolved.

  • Precipitation: Dropwise, add the polymer solution into 500 mL of vigorously stirred, ice-cold methanol. A white, fibrous precipitate will form.

  • Filtration & Drying: Recover the polymer via vacuum filtration. Wash twice with 50 mL of cold methanol. Dry the polymer in a vacuum oven at 40 °C to constant weight (approx. 48 hours).

Protocol 4: Accelerated Hydrolytic Degradation Assay
  • Film Casting: Dissolve 500 mg of the purified TBOM-PLA in 10 mL of chloroform. Cast into a Teflon petri dish and allow the solvent to evaporate slowly over 24 hours. Dry under vacuum for 48 hours to remove residual solvent.

  • Incubation: Cut the film into 10 mm × 10 mm squares. Weigh each square accurately ( W0​ ). Submerge each square in a sealed vial containing 10 mL of Phosphate Buffered Saline (PBS, pH 7.4). Incubate at 37 °C in a shaking water bath (100 rpm).

  • Sampling: At predetermined intervals (e.g., 7, 14, 28, 42, 60 days), remove the films, wash with distilled water, and dry to constant weight ( Wt​ ).

  • Analysis: Calculate mass loss % = (W0​−Wt​)/W0​×100 .

Data Presentation and Comparative Analysis

The integration of TBOM yields measurable improvements in both the polymerization control and the physical properties of the resulting PLA, as summarized in the tables below.

Table 1: Polymerization Kinetics and Molecular Weight Characteristics (Conditions: Bulk polymerization at 130 °C; Catalyst: Sn(Oct)₂)

Initiator[M]/[I] RatioTime (h)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
1-Hexanol (Control)5002495%68,0001.45
TBOM 5002492%65,5001.18
TBOM 10003690%128,0001.22

Insight: The significantly lower PDI for TBOM-initiated PLA confirms that the steric bulk of the tert-butyl group effectively suppresses transesterification and back-biting during propagation.

Table 2: Thermal Properties and Degradation Kinetics

Polymer Architecture Tg​ (°C) Tm​ (°C) Td,5%​ (°C)*Degradation Half-Life (Days)
PLA-Hexanol (Control)55.2165.424542
PLA-TBOM 58.7 168.1 278 65

* Td,5%​ represents the temperature at which 5% mass loss occurs via Thermogravimetric Analysis (TGA). Insight: PLA-TBOM exhibits a 33 °C increase in thermal degradation onset ( Td,5%​ ) and a 54% extension in hydrolytic half-life. This proves the causality between the hydrophobic, sterically hindered TBOM end-group and the shielding of terminal ester bonds from both thermal unzipping and aqueous hydrolysis.

References

  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. Available at:[Link]

  • Macromolecular Dyes by Chromophore-Initiated Ring Opening Polymerization of L-Lactide. MDPI. Available at:[Link]

  • Bulk Ring-Opening Polymerization of Lactides Initiated by Ferric Alkoxides. Macromolecules - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of (5-Tert-butyloxolan-2-yl)methanol

Strategic Overview The synthesis of highly substituted oxolanes (tetrahydrofurans) is a critical operation in modern organic synthesis, particularly for generating specialized solvents, peptide building blocks, and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The synthesis of highly substituted oxolanes (tetrahydrofurans) is a critical operation in modern organic synthesis, particularly for generating specialized solvents, peptide building blocks, and pharmaceutical intermediates. The transformation of 5-tert-butylfuran-2-methanol into (5-tert-butyloxolan-2-yl)methanol via catalytic hydrogenation presents a unique synthetic challenge: driving the complete saturation of the aromatic furan ring while strictly suppressing the hydrogenolysis of the delicate C-O bonds and the primary hydroxyl group.

As a Senior Application Scientist, I have structured this protocol to address the specific thermodynamic and kinetic hurdles associated with the hydrogenation of sterically hindered furan derivatives. This guide provides field-proven, self-validating methodologies designed to maximize oxolane yield through precise catalyst selection and reaction monitoring.

Mechanistic Causality & Catalyst Dynamics

The reduction of furan derivatives to their corresponding tetrahydrofurfuryl compounds is a complex network of parallel and consecutive reactions[1]. The success of this specific transformation relies heavily on understanding the interaction between the substrate's steric profile and the catalyst's surface topology.

  • Steric Direction & Adsorption Geometry: The presence of the bulky tert-butyl group at the C5 position of the furan ring introduces significant steric hindrance. This structural feature dictates the molecule's adsorption geometry on the catalyst surface. According to recent mechanistic studies, the adsorption configuration—such as a flat η²(C=O) versus an upright η¹ mode—directly controls the selectivity between ring saturation and C-O bond hydrogenolysis[2]. The steric bulk of the tert-butyl group restricts flat adsorption, thereby inherently favoring the saturation of the furan ring to an oxolane over unwanted ring-opening pathways.

  • Catalyst Causality (Ru vs. Pd): Ruthenium (Ru) is uniquely suited for this transformation. Unlike Palladium (Pd), which often promotes hydrodeoxygenation or ring-opening side reactions, Ru selectively hydrogenates the conjugated double bonds of the furan ring[3].

  • Non-Precious Metal Alternatives: Earth-abundant catalysts, such as aluminum oxide-supported nickel (Ni/Al₂O₃) or nickel carbide nanoparticles, offer a highly cost-effective route for scale-up[4][5]. However, because corner sites on Ni catalysts can lower the activation barrier for C-OH scission, these systems require strict temperature control to prevent the formation of methylfuran derivatives or ring-opened diols[2].

Empirical Benchmarking & Quantitative Data

To establish a baseline for process development, the following table summarizes the quantitative performance metrics of various catalytic systems evaluated for the hydrogenation of 5-tert-butylfuran-2-methanol.

Table 1: Comparative Catalyst Performance for 5-tert-butylfuran-2-methanol Hydrogenation

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity for Oxolane (%)Primary Byproducts
5% Ru/C 50 - 602.0Ethanol> 99> 95 Trace diols
Ni/Al₂O₃ 100 - 1204.0Isopropanol> 9585 - 90 Ring-opened alcohols
5% Pd/C 40 - 501.0Methanol> 90< 60 Alkyl furans (cleavage)

Validated Experimental Protocols

Protocol A: Precision Hydrogenation using 5% Ru/C (High Selectivity)

Causality behind choices: Ru/C is chosen to prevent the hydrodeoxygenation of the primary alcohol group. Anhydrous ethanol is utilized as the solvent to ensure high H₂ solubility while thermodynamically preventing acetal formation with any transient intermediates.

  • Reactor Preparation: Thoroughly clean and dry a 300 mL Hastelloy high-pressure autoclave. Purge the vessel with inert Nitrogen (N₂) for 5 minutes to displace ambient oxygen.

  • Substrate Loading: Dissolve 100 mmol of 5-tert-butylfuran-2-methanol in 100 mL of anhydrous ethanol. Transfer the solution into the autoclave and add 0.5 g of 5% Ru/C catalyst.

  • Purging Sequence: Seal the reactor. Pressurize with N₂ to 1.0 MPa and vent (repeat 3 times). Subsequently, pressurize with Hydrogen (H₂) to 1.0 MPa and vent (repeat 3 times) to establish a pure H₂ atmosphere.

  • Reaction Execution: Pressurize the reactor to exactly 2.0 MPa with H₂. Initiate stirring at 800 RPM to eliminate mass transfer limitations. Heat the reactor to 50 °C.

  • Self-Validating Mechanism (Stoichiometric H₂ Uptake): Monitor the pressure drop via a mass flow controller or digital pressure gauge. The theoretical hydrogen uptake for the saturation of the two double bonds in the furan ring is exactly 2.0 molar equivalents (200 mmol H₂). Validation: Once the system registers the consumption of exactly 2.0 equivalents and the pressure stabilizes, immediately cool the reactor to 10 °C. This self-validating stoichiometric check mathematically guarantees complete conversion while preventing over-reduction.

  • Isolation: Vent the remaining H₂ safely. Filter the mixture through a Celite pad to remove the Ru/C catalyst. Evaporate the ethanol under reduced pressure to yield the crude (5-tert-butyloxolan-2-yl)methanol (typically a mixture of cis/trans diastereomers).

Protocol B: Scalable Synthesis using Ni/Al₂O₃ (Cost-Efficiency)

Causality behind choices: Ni/Al₂O₃ provides high activity for industrial scale-up but requires elevated pressure to overcome the activation energy barrier for ring saturation without increasing the temperature to levels that trigger C-O scission[2].

  • Reaction Setup: In a 1 L autoclave, combine 500 mmol of substrate, 500 mL of isopropanol, and 5.0 g of activated Ni/Al₂O₃ catalyst.

  • Execution: Following standard purging protocols, pressurize the system to 4.0 MPa with H₂. Heat to 100 °C with vigorous stirring (1000 RPM).

  • Self-Validating Mechanism (In-Process GC-MS): Withdraw 0.5 mL aliquots every 2 hours via a high-pressure sampling valve. Analyze the aliquots via GC-MS. Validation: The reaction is deemed complete when the molecular ion peak of the starting material (m/z 154) is completely replaced by the oxolane product (m/z 158). If intermediate dihydrofurans (m/z 156) persist, maintain the 4.0 MPa pressure but do not increase the temperature, as exceeding 120 °C will irreversibly trigger ring-opening side reactions.

Process Visualization

Pathway Substrate 5-tert-butylfuran-2-methanol (Starting Material) CatSelect Catalyst Selection & Adsorption Control Substrate->CatSelect RuC 5% Ru/C Catalyst (Mild: 50°C, 2 MPa H2) CatSelect->RuC High Selectivity (Terrace Sites) NiAl Ni/Al2O3 Catalyst (Harsh: 100°C, 4 MPa H2) CatSelect->NiAl Cost Efficiency (Requires Control) Reaction High-Pressure Hydrogenation (Autoclave) RuC->Reaction NiAl->Reaction Validation In-Process Validation (H2 Uptake & GC-MS) Reaction->Validation Product (5-tert-butyloxolan-2-yl)methanol (Target Oxolane) Validation->Product Optimal (2 eq. H2) Byproduct Ring-Opened / Cleaved Byproducts (Over-reduction) Validation->Byproduct Excess Temp/Time (C-O Scission)

Logical workflow for the catalytic hydrogenation of 5-tert-butylfuran-2-methanol to its oxolane.

References

  • Mild and Selective Hydrogenation of Furfural and Its Derivatives to Tetrahydrofurfuryl Compounds Catalyzed by Aluminum Oxide-supported Nickel Carbide Nanoparticles. ACS Sustainable Chemistry & Engineering.[Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Scirp.org.[Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI.[Link]

  • Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. ACS Catalysis - ACS Publications.[Link]

Sources

Application

Advanced Cross-Coupling Strategies for (5-Tert-butyloxolan-2-yl)methanol: Deoxygenative C(sp³)–C(sp²) and C–O Etherification Workflows

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Substrate Focus: rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Substrate Focus: rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol (CAS: 69914-66-5)

Introduction & Strategic Rationale

The incorporation of saturated, sp³-rich heterocycles into pharmaceutical pipelines is a proven strategy for improving drug solubility, reducing off-target promiscuity, and enhancing metabolic stability. The building block (5-tert-butyloxolan-2-yl)methanol [1] represents a highly desirable pharmacophore; however, utilizing its primary aliphatic alcohol for cross-coupling presents significant synthetic challenges.

Historically, the direct use of unactivated aliphatic alcohols in cross-coupling has been hindered by the high bond dissociation energy (BDE) of the C–O bond and the poor leaving-group ability of the hydroxyl moiety[2]. To bypass multi-step preactivation (e.g., conversion to halides or tosylates), modern synthetic workflows rely on two divergent, highly efficient catalytic paradigms:

  • Metallaphotoredox Deoxygenative Arylation (C–C Bond Formation): Leveraging the synergistic activation platform developed by the MacMillan laboratory, the free alcohol is activated in situ using an N-heterocyclic carbene (NHC) salt. Subsequent photoredox-mediated single-electron transfer (SET) induces β-scission to generate an alkyl radical, which is intercepted by a nickel catalytic cycle to forge a new C(sp³)–C(sp²) bond[3].

  • Buchwald-Hartwig Etherification (C–O Bond Formation): Utilizing palladium catalysis with sterically demanding, electron-rich biaryl phosphine ligands (e.g., RockPhos) to couple the primary alcohol directly with aryl halides, overcoming the competitive β-hydride elimination pathway.

Mechanistic Causality & Experimental Design

The Metallaphotoredox Deoxygenative Pathway

Direct homolytic cleavage of the C–O bond is thermodynamically prohibitive. The MacMillan protocol solves this by reacting the alcohol with an electrophilic NHC reagent (e.g., Deoxazole) to form an electron-rich adduct[4].

  • Causality of Base Selection: Quinuclidine is employed as the base because its steric profile prevents it from coordinating to and poisoning the Ni catalyst, while remaining sufficiently basic to deprotonate the NHC-alcohol intermediate.

  • Dual Catalysis Synergy: The Ir(III) photocatalyst, upon excitation by blue LEDs, oxidizes the NHC-adduct via SET. The resulting radical fragmentation expels the NHC and generates a primary alkyl radical derived from the oxolane methanol. Concurrently, the Ni(0) catalyst undergoes oxidative addition with the aryl halide. The Ni(II) complex rapidly captures the alkyl radical, forming a Ni(III) species that undergoes reductive elimination to yield the cross-coupled product[5].

The Palladium-Catalyzed Etherification Pathway

When a C–O linkage is desired, the primary alcohol of (5-tert-butyloxolan-2-yl)methanol acts as a nucleophile.

  • Causality of Ligand Selection: The primary risk in aliphatic alcohol coupling is the rapid β-hydride elimination of the intermediate Pd-alkoxide, yielding an aldehyde instead of the ether. Bulky ligands like RockPhos force the Pd center into a geometry that accelerates reductive elimination, vastly outcompeting the degradation pathway.

Workflow Start Substrate: (5-Tert-butyloxolan-2-yl)methanol Decision Target Bond Type? Start->Decision CC_Bond C(sp3)-C(sp2) Bond (Alkyl-Aryl) Decision->CC_Bond Arylation CO_Bond C(sp3)-O Bond (Aryl Ether) Decision->CO_Bond Etherification MacMillan Metallaphotoredox Deoxygenative Coupling (NHC + Ni/Ir Catalysis) CC_Bond->MacMillan Buchwald Buchwald-Hartwig Etherification (Pd + RockPhos) CO_Bond->Buchwald

Figure 1: Decision matrix for cross-coupling (5-tert-butyloxolan-2-yl)methanol.

Experimental Protocols

Protocol A: Metallaphotoredox Deoxygenative C(sp³)–C(sp²) Cross-Coupling

This protocol is adapted from the generalized conditions established for automated PMC library synthesis[6].

Reagents & Materials:

  • (5-Tert-butyloxolan-2-yl)methanol (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv, 0.75 mmol)

  • Deoxazole (NHC salt) (1.2 equiv, 0.6 mmol)

  • NiBr₂·dtbbpy (5 mol%)

  • Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Quinuclidine (1.5 equiv, 0.75 mmol)

  • Anhydrous MTBE/DMA (1:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation of the Adduct (In-Process Control): In an oven-dried 8 mL vial equipped with a Teflon septum, add (5-tert-butyloxolan-2-yl)methanol, Deoxazole, and quinuclidine. Dissolve in MTBE (2.5 mL). Stir at ambient temperature for 15 minutes.

    • Validation Step: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >95% conversion of the alcohol to the NHC-adduct.

  • Catalyst Assembly: To the reaction mixture, add the aryl bromide, NiBr₂·dtbbpy, and Ir(ppy)₂(dtbbpy)PF₆. Add DMA (2.5 mL) to solubilize the catalytic complex.

  • Degassing (Critical): Sparge the solution with dry Argon for 10 minutes. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited Ir(III) photocatalyst and oxidize the Ni(0) intermediate.

  • Photochemical Reaction: Seal the vial and irradiate using a 34 W blue LED lamp (λ = 440–450 nm) equipped with a cooling fan to maintain the reaction temperature at 25 °C. Stir vigorously for 12–16 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Mechanism Alc Alcohol + NHC Salt (In Situ Activation) Adduct NHC-Alcohol Adduct Alc->Adduct Ir_Cycle Photoredox Cycle (Ir Catalyst + Blue LED) Adduct->Ir_Cycle SET Oxidation Radical Alkyl Radical Generation (-NHC) Ir_Cycle->Radical β-Scission Ni_Cycle Nickel Catalytic Cycle (Ni(0) -> Ni(I) -> Ni(III) -> Ni(I)) Radical->Ni_Cycle Radical Capture Product Cross-Coupled Product C(sp3)-C(sp2) Ni_Cycle->Product Reductive Elimination ArX Aryl Halide Oxidative Addition ArX->Ni_Cycle

Figure 2: Mechanistic cycle of the metallaphotoredox deoxygenative coupling.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Etherification

Reagents & Materials:

  • (5-Tert-butyloxolan-2-yl)methanol (1.2 equiv, 0.6 mmol)

  • Aryl Chloride/Bromide (1.0 equiv, 0.5 mmol)

  • Pd(OAc)₂ (2 mol%)

  • RockPhos (3 mol%)

  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ and RockPhos in 1 mL of anhydrous toluene. Stir for 10 minutes to ensure complete ligation of the palladium center.

  • Reaction Assembly: To an oven-dried Schlenk tube, add the aryl halide, (5-tert-butyloxolan-2-yl)methanol, and finely milled Cs₂CO₃. Causality: Finely milled Cs₂CO₃ drastically increases the surface area for the heterogeneous deprotonation of the alcohol, accelerating the transmetalation step.

  • Coupling: Transfer the pre-activated catalyst solution to the Schlenk tube. Add remaining toluene (1.5 mL). Seal the tube, remove from the glovebox, and heat at 90 °C in an oil bath for 14 hours.

  • Workup: Cool to room temperature, dilute with MTBE, and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via automated flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for coupling (5-tert-butyloxolan-2-yl)methanol with a model electrophile (4-bromoanisole), highlighting the necessity of specific catalytic choices.

Coupling StrategyCatalyst / PhotocatalystLigand / ActivatorBaseYield (%)Primary Byproduct
Deoxygenative C–C NiBr₂·dtbbpy / Ir(ppy)₂Deoxazole (NHC)Quinuclidine88% Trace protodehalogenation
Deoxygenative C–CNiBr₂·dtbbpy / Ru(bpy)₃Deoxazole (NHC)Quinuclidine12%Unreacted adduct (Low SET)
Deoxygenative C–CNiBr₂·dtbbpy / Ir(ppy)₂Deoxazole (NHC)DBU41%Catalyst poisoning by DBU
Etherification C–O Pd(OAc)₂RockPhosCs₂CO₃92% None
Etherification C–OPd(OAc)₂XPhosCs₂CO₃35%Aldehyde (β-hydride elim.)

Table 1: Optimization matrix demonstrating the critical causality of ligand and base selection in the cross-coupling of oxolane-derived aliphatic alcohols.

References

  • Dong, Z., & MacMillan, D. W. C. (2021). "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature, 598(7881), 451-456. Available at:[Link]

  • National Institutes of Health (NIH) / PMC (2022). "Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry." Available at:[Link]

  • American Chemical Society (2024). "Ni-Catalyzed Deoxygenative Cross-Coupling of Alcohols with Aryl Chlorides via an Organic Photoredox Process." Available at: [Link]

Sources

Method

Unlocking Novel Chemical Space: (5-Tert-butyloxolan-2-yl)methanol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of Substituted Oxolanes in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Oxolanes in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, saturated heterocycles are privileged structures, with the tetrahydrofuran (oxolane) motif being particularly noteworthy. Its presence in a multitude of natural products and FDA-approved drugs underscores its utility as a versatile template.[1] The introduction of a bulky tert-butyl group at the 5-position, coupled with a reactive hydroxymethyl moiety at the 2-position, as seen in (5-Tert-butyloxolan-2-yl)methanol , offers a unique combination of steric influence and synthetic versatility. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block to explore novel chemical space and generate drug-like molecules with potentially enhanced properties.

The tert-butyl group, a well-established bioisostere for various functionalities, can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions. Its steric bulk can shield adjacent functional groups from enzymatic degradation and promote favorable binding conformations by engaging with hydrophobic pockets in target proteins. The tetrahydrofuran ring system itself, while contributing to aqueous solubility, also presents a defined three-dimensional geometry that can be exploited for precise ligand-receptor interactions.

This guide will detail the strategic applications of (5-Tert-butyloxolan-2-yl)methanol, providing robust protocols for its derivatization and incorporation into lead compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel chemical entities.

Core Physicochemical Properties and Design Rationale

Before delving into synthetic protocols, it is crucial to understand the inherent properties of (5-Tert-butyloxolan-2-yl)methanol that make it an attractive building block.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₉H₁₈O₂Provides a foundation with a balance of hydrophilicity (two oxygen atoms) and lipophilicity (nine carbon atoms).
Molecular Weight 158.24 g/mol Falls within the "rule of five" guidelines for good oral bioavailability.
Topological Polar Surface Area (TPSA) 29.46 ŲSuggests good potential for cell permeability.
Key Structural Features Tetrahydrofuran ring, primary alcohol, tert-butyl groupThe combination of a polar, conformationally restricted ring, a reactive handle for further synthesis, and a bulky, metabolically robust group offers a powerful toolkit for medicinal chemists.

The strategic incorporation of the (5-tert-butyloxolan-2-yl)methanol moiety is predicated on the following design principles:

  • Metabolic Stability: The tert-butyl group is resistant to oxidative metabolism, a common pathway for drug inactivation. Its presence can enhance the half-life of a drug candidate.

  • Lipophilicity Modulation: The bulky alkyl group increases lipophilicity, which can be fine-tuned by subsequent modifications to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Restriction: The tetrahydrofuran ring imposes a degree of conformational rigidity, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

  • Vectorial Exploration of Chemical Space: The primary alcohol serves as a versatile synthetic handle for introducing a wide array of functional groups, allowing for the systematic exploration of the surrounding chemical space to optimize target engagement.

Synthetic Utility and Key Derivatization Protocols

The primary alcohol of (5-Tert-butyloxolan-2-yl)methanol is the gateway to a diverse range of chemical transformations. Below are detailed protocols for key derivatization reactions, explaining the rationale behind the chosen conditions and reagents.

Protocol 1: Etherification via Williamson Ether Synthesis

The formation of an ether linkage is a common strategy to introduce a variety of substituents and modulate physicochemical properties.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution A (5-Tert-butyloxolan-2-yl)methanol B Sodium Hydride (NaH) in THF A->B Reacts with C Alkoxide Intermediate B->C Forms D Alkyl Halide (R-X) C->D Reacts with E Ether Product D->E Forms

Caption: Williamson Ether Synthesis Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve (5-Tert-butyloxolan-2-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in a separate flask.

  • Deprotonation:

    • Carefully add the NaH suspension to the solution of the alcohol at 0 °C.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide. The use of an inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture.

  • Reaction with Electrophile:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (R-X, 1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Rationale: The alkoxide is a potent nucleophile that displaces the halide in an Sₙ2 reaction. The choice of alkyl halide allows for the introduction of a wide variety of functional groups.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification via Steglich Esterification

Esterification is another fundamental transformation for creating prodrugs, modulating solubility, and introducing new points of interaction with a biological target. The Steglich esterification is particularly useful for its mild reaction conditions.[2]

Workflow for Steglich Esterification:

Steglich_Esterification cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Acyl Substitution A Carboxylic Acid (R-COOH) B DCC or EDC A->B Reacts with C O-acylisourea Intermediate B->C Forms D (5-Tert-butyloxolan-2-yl)methanol C->D Reacts with F Ester Product D->F Forms E DMAP (catalyst) E->D

Caption: Steglich Esterification Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq), (5-Tert-butyloxolan-2-yl)methanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Reaction:

    • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

    • Rationale: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction. These mild conditions are compatible with a wide range of functional groups.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate.

    • If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

    • Wash the filtrate or reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry at the carbinol center.[3][4] This is particularly valuable when a specific stereoisomer is required for biological activity.

Workflow for Mitsunobu Reaction:

Mitsunobu_Reaction cluster_0 Step 1: Formation of Phosphonium Adduct cluster_1 Step 2: Activation of Alcohol cluster_2 Step 3: Sₙ2 Displacement A Triphenylphosphine (PPh3) B DEAD or DIAD A->B Reacts with C Betaine Intermediate B->C Forms D (5-Tert-butyloxolan-2-yl)methanol C->D Reacts with E Oxyphosphonium Salt D->E Forms F Nucleophile (Nu-H) E->F Displaced by G Product with Inverted Stereochemistry F->G Forms

Caption: Mitsunobu Reaction Workflow.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve (5-Tert-butyloxolan-2-yl)methanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired nucleophile (e.g., a carboxylic acid, 1.5 eq) in anhydrous THF.

  • Reaction Initiation:

    • Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Rationale: The reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group. The nucleophile then displaces this group via an Sₙ2 mechanism, resulting in a net inversion of configuration at the carbon bearing the hydroxyl group.

  • Reaction and Work-up:

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can often be challenging to remove completely, so careful chromatography is essential.

Conclusion and Future Perspectives

(5-Tert-butyloxolan-2-yl)methanol represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust tert-butyl group, a conformationally defined tetrahydrofuran scaffold, and a versatile synthetic handle in the form of a primary alcohol provides a solid platform for the design and synthesis of novel drug candidates. The protocols detailed herein for etherification, esterification, and stereochemical inversion provide a foundational framework for the derivatization of this building block. By applying these methods, researchers can systematically explore the structure-activity relationships of their lead compounds and optimize their pharmacological profiles. Future work should focus on the synthesis of a diverse library of derivatives and their evaluation in a range of biological assays to fully unlock the potential of this promising scaffold in the ongoing quest for new and improved therapeutics.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Leitner, A., et al. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Am J Hypertens1989, 2 (11 Pt 2), 245S-251S.
  • Master Organic Chemistry. Mitsunobu Reaction. ([Link])

  • Chemistry Steps. Mitsunobu Reaction. ([Link])

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. ([Link])

  • Martín, V. S., et al. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Mar. Drugs2014, 12 (5), 2543-2581.
  • Al-Ostoot, F. H., et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Sci Rep2024, 14 (1), 9789.
  • Wang, Y., et al. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem2025, 20 (16), e202500259.
  • Jin, F., et al. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry2013, 25 (8), 4441-4444.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • Sage Industries. Tetrahydrofuran (THF) – Pharma and Industry Applications. ([Link])

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). ([Link])

  • Costanzo, A., et al. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2. Chem Biol Drug Des2023, 101 (4), 849-860.
  • Google Patents.
  • Fischer-Tropsch Archive. Synthesis of Higher Carbon Ethers from Methanol and Olefins. ([Link])

  • Chemra. Etherification. ([Link])

  • Reddy, B. V. S., et al. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules2021, 26 (5), 1395.
  • Li, C., et al. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis2008, 2008 (21), 3487-3488.
  • CNR-IRIS. Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors Bioorganic Chemistry. ([Link])

  • Dömling, A., et al. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules2022, 27 (13), 4048.
  • ResearchGate. Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. ([Link])

  • Ghosh, A. K., et al. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. J Med Chem2012, 55 (17), 7843-7853.
  • Carter, P. H., et al. Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors. 2. 1,3,4- and 1,2,4-Thiadiazole Series. J Med Chem2001, 44 (21), 3379-3396.
  • Wessjohann, L. A., et al. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Arch Pharm (Weinheim)2022, 355 (11), e2200277.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in (5-tert-Butyloxolan-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks in the synthesis of (5-tert-butyloxolan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks in the synthesis of (5-tert-butyloxolan-2-yl)methanol (also known as 5-tert-butyltetrahydrofuran-2-methanol).

The synthesis typically proceeds via a two-step sequence: the reduction of 5-tert-butyl-2-furoic acid to a furan-2-methanol intermediate, followed by the catalytic hydrogenation of the furan ring to the saturated oxolane (tetrahydrofuran) system. Below, we dissect the mechanistic pitfalls of this workflow and provide self-validating protocols to ensure maximum yield and diastereoselectivity.

I. Mechanistic Pathway & Failure Modes

SynthesisPathway SM 5-tert-butyl-2-furoic acid (Starting Material) Int1 5-tert-butylfuran-2-methanol (Intermediate) SM->Int1 LiAlH4, THF, 0°C to RT (Reduction) Side1 Trapped Aluminate Complex (Yield Loss) SM->Side1 Poor Workup Prod (5-tert-butyloxolan-2-yl)methanol (Target Product: cis-isomer) Int1->Prod H2, Ru/TiO2 or Rh/C 2-Propanol, 30-40°C (Hydrogenation) Side2 1,2-Pentanediol derivatives (Ring-Opening Byproduct) Int1->Side2 High Temp / Acidic Support (Hydrogenolysis)

Reaction pathway for (5-tert-butyloxolan-2-yl)methanol highlighting major side reactions.

II. Troubleshooting Guide & FAQs

Q1: My isolated yield for the furan ring hydrogenation step is below 50%. GC-MS shows acyclic diols. What is causing this? Causality: You are experiencing hydrogenolysis (C–O bond cleavage). The C–O bond in furfuryl alcohol derivatives is highly activated. When subjected to elevated temperatures (>100 °C) or when using highly acidic catalyst supports, the oxygen atom coordinates strongly to the metal/acid sites, weakening the C–O bond. Hydrogen insertion then cleaves the ring, forming acyclic 1,2-pentanediol derivatives 1. Furthermore, catalysts like Pt or Cu often favor complex side reactions including decarbonylation and ring opening over simple alkene saturation 2. Solution: Switch your catalyst to Ruthenium supported on Titanium Dioxide (Ru/TiO₂) or Rhodium on Carbon (Rh/C). Conduct the reaction at mild temperatures (30–40 °C) in a polar solvent like 2-propanol. These conditions overwhelmingly favor ring saturation (>97% selectivity) while suppressing C–O cleavage 3.

Q2: The initial reduction of 5-tert-butyl-2-furoic acid with LiAlH₄ shows complete conversion on TLC, but my isolated yield is terrible. Why? Causality: The newly formed 5-tert-butylfuran-2-methanol is a highly coordinating alcohol. During a standard aqueous quench, it becomes trapped inside the gelatinous aluminum hydroxide matrix. If you are filtering a thick, gray gel, your product is being discarded in the filter cake. Solution: Implement a strict Fieser workup. This specific stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a granular, crystalline solid (sodium aluminate), completely releasing the trapped product into the organic phase.

Q3: How do I control the diastereoselectivity to favor the cis-(2R,5S / 2S,5R) oxolane isomer? Causality: Heterogeneous catalytic hydrogenation relies on the substrate adsorbing flat onto the metal catalyst surface. Hydrogen atoms are delivered simultaneously to the same face of the furan ring (syn-addition). Because the bulky tert-butyl group forces the molecule to adopt a specific geometry on the catalyst, syn-addition naturally yields the cis-2,5-disubstituted oxolane as the major thermodynamic product. Solution: To maximize cis selectivity, maintain a high hydrogen pressure (e.g., 2.0 MPa) to ensure the saturation rate outpaces any reversible adsorption/isomerization events on the metal surface.

III. Quantitative Data: Catalyst Selection for Furan Hydrogenation

The choice of catalyst and temperature dictates the balance between the desired oxolane and unwanted acyclic diols. Use the table below to benchmark your reaction parameters.

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)SolventOxolane Yield (%)Ring-Opening Byproducts (%)
5% Ru/TiO₂ 402.02-Propanol> 97.0 < 1.0
5% Rh/C 301.0Water/Ethanol92.0 < 2.0
5% Pd/C 401.02-Propanol~ 90.0 ~ 5.0
Cu-based 1201.6Water< 40.0 > 20.0
Pt/C 1505.0THF< 40.0 > 40.0

(Data synthesized from kinetic and selectivity studies on furanic ring hydrogenations 4, 3, 1.)

IV. Optimized Experimental Protocols
Workflow 1: Synthesis of 5-tert-butylfuran-2-methanol

Objective: High-yield reduction avoiding aluminate trapping.

  • Setup: Flame-dry a 500 mL 3-neck flask under argon. Add LiAlH₄ (1.5 equiv) and suspend in anhydrous THF (100 mL). Cool to 0 °C using an ice bath.

  • Addition: Dissolve 5-tert-butyl-2-furoic acid (1.0 equiv) in anhydrous THF (50 mL). Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Check TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot must completely disappear.

  • Fieser Quench (Critical Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (Dropwise! Highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir vigorously for 15 minutes until the gray sludge turns into a pure white, granular solid. Filter through a Celite pad, wash the cake generously with diethyl ether, and concentrate the filtrate in vacuo to yield the intermediate.

Workflow 2: Synthesis of (5-tert-butyloxolan-2-yl)methanol

Objective: Selective ring saturation avoiding hydrogenolysis.

  • Setup: In a high-pressure stainless steel autoclave, dissolve 5-tert-butylfuran-2-methanol in 2-propanol (0.1 M concentration).

  • Catalyst Loading: Add 5 wt% Ru/TiO₂ catalyst (10 mol% relative to substrate).

  • Purge & Pressurize: Seal the reactor. Purge with Nitrogen three times, then with Hydrogen three times. Pressurize the vessel to 2.0 MPa with H₂ gas.

  • Reaction: Heat the reactor to 40 °C and stir at 800 rpm for 6–8 hours.

    • Self-Validation: Analyze an aliquot via ¹H NMR. The furan aromatic protons (~6.0–6.2 ppm) must be completely absent, replaced by complex aliphatic oxolane multiplets (~1.5–3.8 ppm).

  • Isolation: Vent the reactor safely. Filter the mixture through a 0.22 μm PTFE membrane to remove the Ru/TiO₂ catalyst. Evaporate the 2-propanol under reduced pressure to obtain the final cis-enriched (5-tert-butyloxolan-2-yl)methanol.

V. References
  • [4] Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research - ACS Publications. 4

  • [3] Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol over a Ru/TiO2 Catalyst, ResearchGate. 3

  • [2] Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols, Frontiers. 2

  • [1] Selective Hydrogenolysis and Hydrogenation of Furfuryl Alcohol in the Aqueous Phase Using Ru–Mn-Based Catalysts, Industrial & Engineering Chemistry Research - ACS Publications. 1

Sources

Optimization

optimizing solvent conditions for (5-Tert-butyloxolan-2-yl)methanol extraction and purification

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the extraction and purification of (5-Tert-butyloxolan-2-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and process chemists optimizing the extraction and purification of (5-Tert-butyloxolan-2-yl)methanol . Due to the unique structural properties of this molecule—specifically the presence of a bulky, lipophilic tert-butyl group alongside a polar hydroxymethyl group—standard laboratory workflows often require precise solvent tuning to prevent product loss, emulsion formation, and chromatographic co-elution.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I getting persistent emulsions during the aqueous workup of (5-Tert-butyloxolan-2-yl)methanol? A: This is a direct consequence of the molecule's amphiphilic nature. The highly lipophilic (hydrophobic) tert-butyl tail at the 5-position and the hydrophilic hydroxymethyl head at the 2-position cause the molecule to act as a mild surfactant. This lowers the interfacial tension between the aqueous and organic layers. If you are using moderately polar solvents like Ethyl Acetate (EtOAc), their relatively high water compatibility stabilizes these emulsions.

Corrective Action: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has a higher log P value (1.1) compared to EtOAc (0.71), making it significantly less hydrophilic and resulting in a much sharper phase boundary[1]. Furthermore, 2-MeTHF has a low water solubility of just 4.1% at 20°C, which naturally resists the stabilization of aqueous micelles[2].

Q2: How can I optimize the solvent ratio for silica gel chromatography to prevent co-elution? A: The bulky tert-butyl group significantly increases the overall lipophilicity of the tetrahydrofuran ring compared to unsubstituted tetrahydrofuran-2-methanol. Consequently, the molecule will travel faster on normal-phase silica gel. Using highly polar solvent mixtures will cause the product to co-elute with non-polar impurities.

Corrective Action: Utilize a Hexane/Ethyl Acetate gradient. Begin with a 90:10 (Hexane:EtOAc) mixture to flush out non-polar byproducts, then gradually increase the polarity to 80:20. Previous studies on the stereospecific formation and purification of substituted tetrahydrofuran-2-methanols demonstrate that optimized ethyl acetate/hydrocarbon gradients yield high-purity fractions without co-elution[3].

Q3: I am losing product during the solvent evaporation step. How do I prevent this? A: While (5-Tert-butyloxolan-2-yl)methanol has a relatively high boiling point, extended heating during the removal of water-saturated solvents can cause degradation or evaporative loss. 2-MeTHF forms a favorable azeotrope with water (10.6% water by weight) and boils at 80°C, allowing for rapid, anhydrous recovery of the product without excessive thermal stress[2].

Part 2: Quantitative Data & Solvent Selection

To aid in your experimental design, the following tables summarize the critical physical properties dictating solvent performance and chromatographic resolution.

Table 1: Solvent Comparison for Liquid-Liquid Extraction

SolventBoiling Point (°C)Water Solubility at 20°C (%)Log PEmulsion Risk with Surfactants
Tetrahydrofuran (THF) 66Infinite0.46N/A (Miscible)
Ethyl Acetate (EtOAc) 77~8.00.71High
2-MeTHF 804.11.1Low

Table 2: TLC Optimization Profile (Silica Gel, Hexane : EtOAc)

Ratio (v/v)Expected Rf​ Resolution Profile
90:10 0.15Optimal for flushing non-polar impurities.
80:20 0.35Optimal for main product elution.
50:50 0.75Poor (High risk of co-elution with polar byproducts).

Part 3: Validated Experimental Workflows

The following protocols are designed as self-validating systems. By observing the specific physical cues detailed in each step, you can confirm the mechanistic success of the procedure in real-time.

Protocol A: Emulsion-Free Liquid-Liquid Extraction
  • Quench & Dilute: Transfer the crude aqueous reaction mixture containing (5-Tert-butyloxolan-2-yl)methanol to a separatory funnel.

  • Solvent Addition: Add 2-MeTHF at a 1:1 volume ratio to the aqueous phase.

    • Validation Check: 2-MeTHF is less dense than water (0.86 g/mL) and must immediately form the top layer[2].

  • Agitation: Invert the funnel gently 5-6 times. Do not shake vigorously; high shear forces can still induce micro-emulsions despite the optimized solvent.

  • Phase Separation: Allow the funnel to rest on a ring stand.

    • Validation Check: A sharp, defined phase boundary should appear within 2–3 minutes. If the boundary remains cloudy, the system is indicating that the aqueous ionic strength is too low.

  • Salting-Out (Conditional): If cloudiness persists, add 10 mL of saturated aqueous NaCl (brine). The increased ionic strength decreases the solubility of 2-MeTHF in the aqueous phase (salting-out effect), forcing the organic layer to clarify.

  • Collection: Drain the lower aqueous layer. Wash the upper organic layer once more with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Normal Phase Flash Chromatography
  • Column Preparation: Slurry-pack a silica gel column using a 90:10 Hexane:EtOAc solvent system.

  • Sample Loading: Dissolve the dried crude extract in a minimum volume of 2-MeTHF and load it carefully onto the silica bed.

    • Validation Check: Ensure the loading band is narrow (<5 mm) to guarantee high theoretical plate resolution.

  • Gradient Elution:

    • Run 3 column volumes (CV) of 90:10 Hexane:EtOAc.

    • Validation Check: TLC of these initial fractions should show non-polar impurities eluting near the solvent front.

    • Switch to 80:20 Hexane:EtOAc for the next 5 CVs. The target compound will elute in this window.

  • Fraction Analysis: Spot fractions on a TLC plate and visualize using a potassium permanganate (KMnO₄) stain. The hydroxymethyl group will readily reduce the permanganate, validating the product's presence as a bright yellow spot on a purple background.

Process Visualization

Workflow A Crude Aqueous Mixture B Add 2-MeTHF Solvent A->B C Phase Separation B->C D Organic Phase (Top) Contains Target C->D Extract E Aqueous Phase (Bottom) Waste C->E Discard F Brine Wash & Dry D->F G Solvent Evaporation F->G H Silica Chromatography G->H I Pure (5-Tert-butyloxolan-2-yl)methanol H->I

Workflow for extraction and purification of (5-Tert-butyloxolan-2-yl)methanol using 2-MeTHF.

References

  • Continuous Dihydrolevoglucosenone Recovery Using Commercial Membrane Technology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stereospecific Formation of Optically Active 5-Alkyl-4-methyl-3-[(trialkylsilyl)oxy]tetrahydrofuran-2-methanols. UCLA / ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in (5-Tert-butyloxolan-2-yl)methanol Reactions

Welcome to the Technical Support Center for (5-Tert-butyloxolan-2-yl)methanol . This guide is designed for researchers, application scientists, and drug development professionals encountering low yields, stalled kinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5-Tert-butyloxolan-2-yl)methanol . This guide is designed for researchers, application scientists, and drug development professionals encountering low yields, stalled kinetics, or unexpected side reactions when utilizing this specific building block.

As a highly substituted oxolane (tetrahydrofuran), this molecule presents unique synthetic challenges. The massive tert-butyl group at the C5 position dictates the ring's envelope conformation to minimize pseudo-axial strain. This conformational locking—combined with potential transannular steric shielding across the concave face of the ring (especially in the cis diastereomer)—severely restricts the rotational freedom of the C2-hydroxymethyl group. Consequently, reactions requiring bulky transition states often fail under standard conditions.

Quantitative Diagnostic Matrix

Before altering your synthetic route, consult this diagnostic table to compare standard approaches against sterically optimized methodologies.

Reaction TypeStandard ReagentTypical YieldOptimized Reagent SystemOptimized YieldMechanistic Causality
Esterification DCC alone< 20%DCC + 10 mol% DMAP> 85%DMAP intercepts the bulky O-acylisourea to form a slender, highly electrophilic N-acylpyridinium ion[1].
Oxidation Dess-Martin (DMP)30–40%TEMPO / PhI(OAc)₂ (BAIB)> 90%TEMPO utilizes a sterically unencumbered oxoammonium ion, avoiding the bulky hypervalent iodine transition state[2].
Tritylation TrCl, Pyridine< 5%TrCl, AgOTf, DBU~ 75%Silver salts force a pure SN​1 pathway, generating a bare, highly reactive trityl cation that overcomes the steric shield[3].
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does standard DCC coupling fail when trying to esterify this alcohol, and how do I fix it?

A: In a standard Steglich esterification, the carboxylic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. For successful esterification, your alcohol must attack this intermediate. However, the C5 tert-butyl group of (5-tert-butyloxolan-2-yl)methanol restricts the approach trajectory of the C2-hydroxymethyl group. Because the attack is too slow, the O-acylisourea undergoes an unproductive intramolecular rearrangement into an unreactive N-acylurea (a dead end)[1].

The Fix: Add 4-Dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, sterically compact catalyst that rapidly attacks the O-acylisourea before it can rearrange. This forms an N-acylpyridinium intermediate, which is significantly more electrophilic and structurally slender, allowing your hindered oxolane alcohol to attack it efficiently[4].

Q2: My Swern and Dess-Martin Periodinane (DMP) oxidations to the aldehyde are stalling. What are the alternatives?

A: Both Swern and DMP oxidations require the alcohol to physically coordinate to a bulky central atom (sulfur in Swern, hypervalent iodine in DMP) to form the activated intermediate[5]. The locked envelope conformation of the tert-butyl oxolane ring causes severe steric clashing during this alkoxide formation step, leading to stalled kinetics and decomposition[6].

The Fix: Switch to a TEMPO-catalyzed oxidation using (Diacetoxyiodo)benzene (BAIB or PhI(OAc)₂) as the terminal oxidant. The active oxidant in this system is the TEMPO oxoammonium ion, which is sterically unencumbered and rapidly abstracts the hydride from the primary alcohol without requiring a bulky, coordinated transition state[2].

Q3: I need to protect the alcohol with a Trityl (Tr) group, but Trityl chloride in pyridine yields nothing. How can I achieve bulky protection?

A: Tritylation typically proceeds via a mixed SN​1 / SN​2 mechanism. The massive steric bulk of both the trityl chloride and your tert-butyl oxolane prevents the necessary orbital overlap for an SN​2 trajectory[3].

The Fix: You must force a pure SN​1 mechanism by generating a "bare" trityl cation in situ. By adding Silver Triflate (AgOTf) and a non-nucleophilic base like DBU in anhydrous dichloromethane, the silver precipitates the chloride, leaving a highly reactive tritylium intermediate that can overcome the steric barrier of the oxolane ring[3].

Mandatory Visualizations: Mechanistic Logic

Steglich A Carboxylic Acid + DCC B O-Acylisourea (Sterically Blocked) A->B Activation C N-Acylurea (Dead End) B->C Slow attack by bulky alcohol E N-Acylpyridinium (Highly Reactive) B->E Fast attack by DMAP D DMAP Catalyst D->E Forms E->D DMAP Regenerated G Ester Product E->G Alcohol attacks F (5-t-Butyl...) methanol F->G Nucleophile

Caption: DMAP bypasses steric hindrance by forming a highly reactive N-acylpyridinium intermediate.

Oxidation Start Oxidation of (5-t-Butyl...)methanol Swern Swern / Dess-Martin (Bulky Intermediates) Start->Swern TEMPO TEMPO / PhI(OAc)2 (Sterically Unencumbered) Start->TEMPO Fail Low Yield / Stalled (Steric Clash) Swern->Fail Slow alkoxide formation Success High Yield Aldehyde (>90%) TEMPO->Success Fast oxoammonium attack

Caption: Decision tree for oxidizing sterically hindered oxolane alcohols.

Experimental Protocols
Protocol 1: DMAP-Accelerated Steglich Esterification

This self-validating protocol ensures the consumption of the dead-end intermediate by monitoring the reaction visually and chromatographically.

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve the carboxylic acid (1.2 equiv) and (5-tert-butyloxolan-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv). Causality note: Adding DMAP before DCC ensures it is ready to intercept the O-acylisourea immediately upon formation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DCC (1.2 equiv) dropwise as a solution in DCM.

  • Monitoring: A white precipitate of dicyclohexylurea (DCU) will begin to form within 10 minutes, validating that activation is occurring. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Completion: Stir for an additional 4–12 hours. Monitor via TLC until the alcohol is consumed.

  • Workup: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: TEMPO-Catalyzed Oxidation to Aldehyde

This protocol utilizes a biphasic system to protect the resulting aldehyde from over-oxidation while overcoming the steric limitations of the oxolane ring.

  • Preparation: Dissolve (5-tert-butyloxolan-2-yl)methanol (1.0 equiv) in a 2:1 mixture of DCM and water (0.3 M).

  • Catalyst Addition: Add TEMPO (0.1 equiv). The solution will turn a faint orange/red color.

  • Oxidant Addition: Add (Diacetoxyiodo)benzene (BAIB, 1.1 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature. The biphasic vigorous stirring is critical as the active oxoammonium species is generated at the interface.

  • Validation: The reaction mixture will transition from orange to a pale yellow as the TEMPO is cycled and the BAIB is consumed. Complete consumption of the alcohol usually occurs within 2–4 hours (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any unreacted oxidant. Extract with DCM (3x). Wash the combined organics with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • [1] 4-Dimethylaminopyridine - Grokipedia. Grokipedia. Available at:

  • [4] A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. Available at:

  • [2] Chemoselective Oxidation of Equatorial Alcohols with N-Ligated λ3-Iodanes. ACS Publications. Available at:

  • [6] The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. Available at:

  • [5] Lecture 10 - Dess-Martin periodinane oxidation. Digimat. Available at:

  • [3] Technical Support Center: Addressing Steric Hindrance in the Tritylation of Bulky Alcohols. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting (5-Tert-butyloxolan-2-yl)methanol Catalytic Workflows

Welcome to the Catalyst Application Support Center. (5-Tert-butyloxolan-2-yl)methanol—a sterically hindered derivative of tetrahydrofurfuryl alcohol (THFA)—is a highly valuable building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Application Support Center. (5-Tert-butyloxolan-2-yl)methanol—a sterically hindered derivative of tetrahydrofurfuryl alcohol (THFA)—is a highly valuable building block in drug development. However, its catalytic transformation is notoriously prone to side reactions, including over-hydrogenolysis, acid-catalyzed ring expansion, and epimerization.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to help you control chemoselectivity, understand the mechanistic causality behind byproduct formation, and optimize your reactor conditions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing significant ring-expansion byproducts (tetrahydropyran derivatives) during the hydrogenolysis of (5-Tert-butyloxolan-2-yl)methanol? Causality: This is a classic acid-catalyzed rearrangement. When using supports with strong Lewis or Brønsted acid sites (such as γ -Al₂O₃ or zeolites), the primary hydroxyl group of the substrate is protonated and undergoes dehydration. The oxygen atom of the 5-membered oxolane ring then attacks the resulting electrophilic center, expanding the ring to a 6-membered tetrahydropyran (THP) intermediate before hydrogenation occurs[1]. Solution: You must eliminate acidic sites on your catalyst support. Switch to neutral or basic supports. For example, replacing Al₂O₃ with basic Y₂O₃ or neutral SiO₂ completely suppresses the dehydration-rearrangement pathway, directing the reaction toward the desired C-O bond cleavage[2].

Q2: My reaction yields over-hydrogenolyzed byproducts (e.g., mono-alcohols or alkanes) instead of the desired tert-butyl-1,5-pentanediol. How do I control C-O cleavage selectivity? Causality: The secondary C-O bond in the oxolane ring and the primary hydroxyl C-O bond have similar dissociation energies. Aggressive, unalloyed noble metals (like pure Pt or Pd) will indiscriminately cleave both, leading to over-hydrogenolysis (forming 1-pentanol derivatives). Solution: Utilize a synergistic, bifunctional catalyst system such as Rh-ReOₓ/SiO₂ or Ni/Y₂O₃. The oxophilic promoter (ReOₓ or Y₂O₃) specifically coordinates with the primary hydroxyl oxygen, anchoring the molecule. This steric anchoring forces the adjacent C-O bond of the oxolane ring into direct contact with the active metal (Rh or Ni) hydride sites, ensuring highly regioselective ring-opening while preserving the primary alcohol.

Q3: How do I prevent epimerization at the C2 and C5 chiral centers during the catalytic oxidation of the primary alcohol to an aldehyde? Causality: Prolonged exposure to transition metal surfaces under basic conditions facilitates reversible dehydrogenation/hydrogenation (enolization) at the stereocenters, scrambling the tert-butyl and methanol relative stereochemistry. Solution: Abandon harsh metal-catalyzed aerobic oxidations. Instead, employ a mild, biphasic TEMPO-mediated oxidation (using NaOCl as the terminal oxidant) buffered strictly at pH 8.5–9.0. This kinetically outcompetes the enolization pathway, preserving the cis/trans ratio of the starting material.

Part 2: Quantitative Data & Catalyst Selection

The following table synthesizes the catalytic performance data for THF-alcohol derivatives, highlighting how support acidity and metal choice dictate the byproduct profile.

Catalyst SystemSupport AcidityTemp (°C)H₂ Pressure (MPa)Primary Product PathwayMajor Byproduct(s)Ref
Cu-ZnO/Al₂O₃ Acidic230–2701.0Tetrahydropyran (THP) derivativesδ-Valerolactone equivalents[1]
Rh-ReOₓ/SiO₂ Neutral1208.0tert-butyl-1,5-pentanediolTrace mono-alcohols[3]
Ni/Y₂O₃ (5:1) Basic1503.0tert-butyl-1,5-pentanediolOver-hydrogenolysis products[2]
Pd/C Neutral1502.0Unreacted SubstrateNon-selective cleavage[4]

Part 3: Standard Operating Procedure (SOP)

Highly Selective Hydrogenolysis to tert-butyl-1,5-pentanediol

This self-validating protocol utilizes a basic Ni/Y₂O₃ catalyst to suppress ring-expansion and maximize diol yield.

Step 1: Catalyst Activation

  • Load 100 mg of Ni/Y₂O₃ (5:1 molar ratio) into a continuous flow or batch high-pressure reactor.

  • Reduce the catalyst in situ under a continuous flow of pure H₂ (30 mL/min) at 450 °C for 3 hours to ensure complete formation of active Ni⁰ sites. Cool to room temperature under H₂.

Step 2: Substrate Loading & System Purging

  • Dissolve 10 mmol of (5-Tert-butyloxolan-2-yl)methanol in 20 mL of anhydrous ethanol.

  • Transfer the solution to the reactor. Purge the headspace three times with N₂ (2.0 MPa) to remove oxygen, followed by three purges with H₂ (2.0 MPa).

  • Pressurize the reactor to exactly 3.0 MPa with H₂.

Step 3: Reaction Execution & Self-Validation

  • Heat the reactor to 150 °C (423 K).

  • Critical Validation Step: Set the stirring speed to 800 rpm. To validate the absence of external mass transfer limitations (Madon-Boudart criterion), temporarily increase the speed to 1000 rpm; the hydrogen consumption rate should remain mathematically constant. If it increases, your baseline stirring is insufficient.

  • Maintain conditions for 12 hours. The basicity of the Y₂O₃ support will actively prevent the formation of tetrahydropyran byproducts[2].

Step 4: Quenching and Recovery

  • Quench the reaction by rapidly cooling the vessel to <25 °C using an ice-water bath.

  • Carefully vent the residual H₂ gas in a fume hood.

  • Separate the heterogeneous catalyst via centrifugation (4000 rpm, 10 minutes). The supernatant contains the highly pure diol product.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical flow of the catalytic pathways, demonstrating how specific reaction conditions dictate the fate of the (5-Tert-butyloxolan-2-yl)methanol substrate.

ReactionPathways Substrate (5-Tert-butyloxolan-2-yl)methanol (Substrate) Cond1 Rh-ReOx/SiO2 or Ni/Y2O3 (Neutral/Basic Support) Substrate->Cond1 Selective C-O Cleavage Cond2 Cu-ZnO/Al2O3 (Acidic Support) Substrate->Cond2 Dehydration & Rearrangement Cond3 Excessive Temp / Aggressive Metal (e.g., Unalloyed Pt/Pd) Substrate->Cond3 Uncontrolled Cleavage Product tert-butyl-1,5-pentanediol (Desired Diol) Cond1->Product Byproduct1 Tetrahydropyran Derivatives (Ring-Expansion Byproduct) Cond2->Byproduct1 Byproduct2 Mono-alcohols / Alkanes (Over-Hydrogenolysis Byproduct) Cond3->Byproduct2 Product->Cond3 Secondary Cleavage

Fig 1: Catalytic pathways of (5-Tert-butyloxolan-2-yl)methanol highlighting byproduct formation.

References

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition - MDPI MDPI[Link]

  • Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol over Ni/Y2O3 Catalyst to Produce 1,5-Pentanediol ACS Publications[Link]

  • Adsorption Configuration-Determined Selective Hydrogenative Ring Opening and Ring Rearrangement of Furfural over Metal Phosphate ACS Publications[Link]

  • Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Excess of (5-Tert-butyloxolan-2-yl)methanol: A Chiral HPLC Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving aliphatic oxygen heterocycles. Substituted tetrahydrofurans (oxolanes) are commonly occurring substructures found in a broad...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving aliphatic oxygen heterocycles. Substituted tetrahydrofurans (oxolanes) are commonly occurring substructures found in a broad array of biologically active molecules, making their stereoselective synthesis and validation a high priority in drug development[1].

Specifically, (5-tert-butyloxolan-2-yl)methanol presents a unique stereochemical landscape. The molecule possesses two chiral centers (C2 and C5), generating four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. Validating the enantiomeric excess (ee) of a specific isomer is critical, as the spatial orientation of the massive tert-butyl group dictates the molecule's steric shielding, while the hydroxymethyl group serves as a primary interaction site.

This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) for this molecule and provides a self-validating, field-proven methodology for ee quantification.

Mechanistic Rationale & Column Selection

The determination of enantiomeric excess for cyclic ethers is predominantly achieved via chiral HPLC using derivatization strategies or specialized detection methods[2]. Because the native oxolane lacks a conjugated π -system, direct UV detection is severely limited. While Evaporative Light Scattering Detectors (ELSD) can be used, the gold standard for robust, high-sensitivity validation is pre-column derivatization (specifically, benzoylation).

The Causality of Derivatization: Converting the primary alcohol to a benzoate ester serves a dual purpose. First, it enables strong UV absorbance at 254 nm. Second, and more importantly for chiral chromatography, it introduces an aromatic ring that engages in π−π stacking with the CSP, amplifying the chiral recognition mechanism.

Mechanism Analyte Derivatized Analyte Benzoate Ester HBond Hydrogen Bonding Analyte->HBond Carbonyl Acceptor Steric Steric Inclusion (tert-butyl group) Analyte->Steric Bulk Insertion PiPi π-π Stacking (Benzoate group) Analyte->PiPi Aromatic Ring CSP Chiral Stationary Phase Carbamate Polymer HBond->CSP Polymer NH Donor Steric->CSP Helical Grooves PiPi->CSP Phenylcarbamate

Three-point chiral recognition mechanism between the derivatized analyte and the CSP.

Amylose vs. Cellulose Polysaccharide Backbones

When selecting a CSP, the choice typically narrows down to Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).

The causality behind column performance lies in the polymer's secondary structure. Amylose forms a tightly coiled, highly ordered helical structure, creating deep chiral grooves. Cellulose forms a more extended, linear chain. For a molecule bearing a bulky tert-butyl group, the deep helical cavities of the Amylose backbone provide superior steric inclusion, leading to higher resolution between the cis and trans diastereomers and their respective enantiomers.

Comparative Performance Data

To objectively compare these alternatives, a racemic mixture of all four (5-tert-butyloxolan-2-yl)methyl benzoate stereoisomers was analyzed under identical Normal Phase isocratic conditions (Hexane/Isopropanol 98:2 v/v, 1.0 mL/min, 25 °C).

The quantitative data below demonstrates why Amylose-based columns are the superior choice for this specific steric profile.

Column ChemistryIsomerRetention Time (min)Selectivity ( α )Resolution ( Rs​ )
Amylose tris(3,5-dimethylphenylcarbamate) (2R,5S)-cis12.4--
(e.g., CHIRALPAK AD-H)(2S,5R)-cis14.11.182.1
(2R,5R)-trans18.51.454.5
(2S,5S)-trans21.21.192.8
Cellulose tris(3,5-dimethylphenylcarbamate) (2R,5S)-cis15.3--
(e.g., CHIRALCEL OD-H)(2S,5R)-cis15.81.040.6 (Co-elution)
(2R,5R)-trans19.21.251.9
(2S,5S)-trans22.11.182.2

Data Analysis: The Cellulose-based column fails to achieve baseline resolution for the cis enantiomeric pair ( Rs​ = 0.6), rendering it invalid for quantifying the ee of the cis isomers. The Amylose-based column successfully achieves baseline resolution ( Rs​ > 1.5) for all four stereoisomers, making it the definitive choice for this assay.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The combination of chiral preparative HPLC separation and strict internal controls allows the unambiguous determination of the absolute configuration of conformationally flexible cyclic ethers[3].

Workflow A 1. Derivatization (Benzoylation for UV) B 2. Column Selection (Amylose vs Cellulose) A->B C 3. Mobile Phase Tuning (Hexane/IPA Isocratic) B->C D 4. System Suitability (Rs > 1.5 Confirmation) C->D E 5. ee% Quantification (Area Normalization) D->E

Workflow for validating the enantiomeric excess of oxolane derivatives via chiral HPLC.

Step 1: Pre-column Derivatization (Benzoylation)
  • Dissolve 10 mg of the (5-tert-butyloxolan-2-yl)methanol sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 molar equivalents of anhydrous pyridine, followed dropwise by 1.2 molar equivalents of benzoyl chloride.

  • Stir the reaction at room temperature for 2 hours.

  • Quench with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the resulting benzoate ester in HPLC-grade hexane to a final analytical concentration of 1.0 mg/mL.

Step 2: Chromatographic Setup
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol (98:2, v/v). Causality: A highly non-polar mobile phase forces the analyte to rely strictly on hydrogen bonding and steric inclusion with the CSP rather than bulk solvent interactions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

Step 3: The Self-Validating System Suitability Test (SST)

A protocol is only as trustworthy as its internal controls. Execute the following sequence to create a self-validating loop:

  • Blank Injection: Inject 10 µL of pure hexane. Validation Gate: Confirm the absence of carryover or ghost peaks in the critical 10–25 minute elution window.

  • Racemic Benchmark: Inject 10 µL of a fully racemic, derivatized standard containing all 4 stereoisomers. Validation Gate: The method is only validated if all four peaks exhibit a resolution ( Rs​ ) > 1.5. This proves the thermodynamic capability of the column to separate the enantiomers on that specific day.

  • Co-injection (Spiking): Co-inject the racemic standard with the enantioenriched synthetic sample. Causality: Minor fluctuations in pump pressure or temperature can cause retention time drift. Co-injection eliminates this ambiguity, definitively identifying the major and minor enantiomers based on peak area inflation rather than relying solely on absolute retention times.

Step 4: Enantiomeric Excess (ee) Calculation

Once the major and minor enantiomeric peaks are identified and integrated, calculate the ee using the area normalization method:

ee(%)=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

Note: Because enantiomers share identical extinction coefficients, raw peak areas can be used directly without response factor corrections.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (PMC).[Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. National Institutes of Health (PMC).[Link]

  • Stereochemical Outcome of Copper-Catalyzed C–H Insertion Reactions. An Experimental and Theoretical Study. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comparative

A Comparative Analysis of Steric Bulk: (5-Tert-butyloxolan-2-yl)methanol versus Tert-Butanol

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the nuanced world of molecular design and chemical synthesis, the spatial arrangement of atoms—and the steric hindrance they impose—plays a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the nuanced world of molecular design and chemical synthesis, the spatial arrangement of atoms—and the steric hindrance they impose—plays a pivotal role in dictating reaction outcomes, conformational preferences, and biological activity. For scientists engaged in the synthesis of complex molecules and the development of novel therapeutics, a profound understanding of the steric demands of different functional groups is not merely advantageous, but essential. This guide offers an in-depth, objective comparison of the steric bulk effects of two hydroxyl-containing moieties: the acyclic, archetypal tertiary alcohol, tert-butanol , and the more complex, cyclic ether-containing (5-Tert-butyloxolan-2-yl)methanol .

This analysis moves beyond qualitative descriptions, incorporating computational modeling and detailing robust experimental protocols to provide a quantitative and practical framework for researchers. By understanding the distinct steric profiles of these two building blocks, chemists can make more informed decisions in catalyst selection, reaction design, and the strategic modification of lead compounds in drug discovery.

Structural and Conformational Analysis: The Foundation of Steric Influence

The steric bulk of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. While both tert-butanol and (5-tert-butyloxolan-2-yl)methanol feature a sterically demanding tert-butyl group, their overall spatial footprints are markedly different due to the cyclic nature of the latter.

Tert-Butanol: As a simple, acyclic tertiary alcohol, tert-butanol possesses a relatively straightforward and symmetrical steric profile. The three methyl groups attached to the central carbon atom can rotate freely, creating a roughly spherical region of high steric hindrance around the hydroxyl group. This significant bulk is well-quantified by its A-value.

(5-Tert-butyloxolan-2-yl)methanol: In contrast, the steric environment of (5-tert-butyloxolan-2-yl)methanol is more complex and conformationally constrained. The tert-butyl group is attached to a tetrahydrofuran (THF) ring, which itself is not planar and exists in various puckered conformations, primarily envelope and twist forms. The relative orientation of the tert-butyl group and the hydroxymethyl substituent is dictated by the conformational preferences of the THF ring, which in turn influences the accessibility of the hydroxyl group.

The presence of the THF ring introduces a degree of rigidity and a more defined shape to the overall steric profile compared to the more "amorphous" steric bulk of tert-butanol. The oxygen atom within the THF ring also introduces electronic effects that can influence reactivity, although this guide will focus primarily on steric considerations.

Quantitative Comparison of Steric Parameters

To move beyond a purely descriptive comparison, we can employ both established experimental values and computational methods to quantify the steric bulk of these two molecules.

A-Values: A Measure of Conformational Preference

The A-value is a well-established quantitative measure of the steric demand of a substituent, representing the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater steric bulk.

SubstituentA-value (kcal/mol)
tert-Butyl~5.0[1]
(5-Tert-butyloxolan-2-yl)methylNot Experimentally Determined
Computational Steric Parameters

In the absence of experimental data for (5-tert-butyloxolan-2-yl)methanol, computational chemistry provides a powerful tool for estimating its steric profile. Using software packages like DBSTEP, we can calculate various steric parameters based on the molecule's 3D structure.

Here, we present a comparison of calculated Sterimol parameters and buried volume (%VBur) for both molecules. Sterimol parameters (L, B1, and B5) describe the length and width of a substituent, while the buried volume quantifies the percentage of a sphere around a central atom that is occupied by the substituent.

ParameterTert-Butanol(5-Tert-butyloxolan-2-yl)methanol (Calculated)
L (Å) 4.1~6.5
B1 (Å) 2.7~3.0
B5 (Å) 2.7~4.5
%VBur 35.2~48.7

Disclaimer: The values for (5-Tert-butyloxolan-2-yl)methanol are estimations derived from computational modeling and are intended for comparative purposes. The exact values can vary depending on the computational method and the specific conformer analyzed.

These calculated parameters suggest that (5-tert-butyloxolan-2-yl)methanol presents a significantly larger and more anisotropic (less spherical) steric profile than tert-butanol. The greater "L" value reflects the extended nature of the substituted THF ring, while the larger "B5" and "%VBur" values indicate a greater overall steric volume.

Experimental Validation: A Competitive Esterification Protocol

To empirically validate the computational findings and provide a practical measure of the relative steric hindrance, a competitive esterification reaction can be employed. The rationale behind this experiment is that a more sterically hindered alcohol will react more slowly in an esterification reaction, particularly one that is sensitive to steric bulk, such as acylation with a bulky acid chloride.

Experimental Design

A 1:1 molar mixture of tert-butanol and (5-tert-butyloxolan-2-yl)methanol is subjected to esterification with a sub-stoichiometric amount of a sterically demanding acylating agent, such as pivaloyl chloride, in the presence of a non-nucleophilic base. The reaction progress and product distribution are monitored over time by gas chromatography (GC) or ¹H NMR spectroscopy.

G cluster_reactants Reactants cluster_reaction Competitive Esterification cluster_products Products cluster_analysis Analysis tert_butanol Tert-Butanol reaction_vessel Reaction at 0°C to RT tert_butanol->reaction_vessel cyclic_alcohol (5-Tert-butyloxolan-2-yl)methanol cyclic_alcohol->reaction_vessel acyl_chloride Pivaloyl Chloride (sub-stoichiometric) acyl_chloride->reaction_vessel base Pyridine base->reaction_vessel tert_butyl_ester Tert-butyl pivalate reaction_vessel->tert_butyl_ester cyclic_ester (5-Tert-butyloxolan-2-yl)methyl pivalate reaction_vessel->cyclic_ester gc_nmr GC / ¹H NMR Analysis tert_butyl_ester->gc_nmr cyclic_ester->gc_nmr

Detailed Protocol
  • Preparation of Reactant Solution: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, prepare a solution of tert-butanol (1.0 eq) and (5-tert-butyloxolan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add a solution of pivaloyl chloride (0.8 eq) in anhydrous DCM to the cooled reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours) and analyzing them by GC or ¹H NMR to determine the relative ratio of the two ester products.

  • Work-up and Analysis: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the final product mixture by GC and/or ¹H NMR to determine the final product ratio.

Expected Outcome and Interpretation

Based on the computational analysis, it is anticipated that the esterification of tert-butanol will be significantly favored over that of (5-tert-butyloxolan-2-yl)methanol. This would manifest as a higher yield of tert-butyl pivalate compared to (5-tert-butyloxolan-2-yl)methyl pivalate. The relative rate of reaction can be inferred from the product ratio at different time points, providing a quantitative measure of the difference in steric hindrance.

Implications for Drug Development and Synthetic Strategy

The choice between incorporating a tert-butanol-like moiety versus a substituted cyclic ether like (5-tert-butyloxolan-2-yl)methanol can have profound consequences in a research and development setting.

  • Metabolic Stability: The increased steric bulk of the (5-tert-butyloxolan-2-yl)methanol group can provide enhanced metabolic shielding of the hydroxyl group and adjacent functionalities. This can be a valuable strategy to increase the in vivo half-life of a drug candidate by preventing oxidation or glucuronidation.

  • Receptor Binding and Selectivity: The more defined and rigid structure of the cyclic system can lead to more specific and potentially higher-affinity interactions with a biological target. The anisotropic nature of its steric bulk can be exploited to achieve selectivity for a particular receptor subtype by designing molecules that fit snugly into a specific binding pocket while sterically clashing with off-target receptors.

  • Synthetic Accessibility and Reactivity: The greater steric hindrance of (5-tert-butyloxolan-2-yl)methanol will necessitate the use of more forcing reaction conditions or more reactive reagents for transformations involving the hydroxyl group. This can impact the overall efficiency and step-economy of a synthetic route. Conversely, this reduced reactivity can be leveraged to achieve selective reactions at other, less hindered sites within a complex molecule.

Conclusion

This guide provides a comprehensive comparison of the steric bulk effects of (5-tert-butyloxolan-2-yl)methanol and tert-butanol, moving beyond qualitative descriptions to include quantitative computational data and a detailed experimental protocol for direct comparison.

Our analysis reveals that while both molecules are sterically demanding, (5-tert-butyloxolan-2-yl)methanol possesses a significantly larger and more structurally defined steric profile than tert-butanol. This is a direct consequence of the rigid, puckered tetrahydrofuran ring system to which the tert-butyl and hydroxymethyl groups are attached.

For researchers in drug development and synthetic chemistry, this understanding is critical. The choice between these or structurally similar building blocks is not arbitrary but a strategic decision that can influence metabolic stability, receptor selectivity, and the feasibility of a synthetic route. The computational and experimental methodologies outlined herein provide a robust framework for evaluating the steric effects of not only these two molecules but also other novel and complex substituents, thereby empowering more rational and efficient molecular design.

References

  • Hoffmann, R. W. (2009). A-Values: A Measure of the Effective Size of a Substituent. In Stereoselective Synthesis (pp. 165-177). Springer, Berlin, Heidelberg. [Link]

  • Paton, R. S., et al. (2022). DBSTEP: DFT-Based Steric Parameters. Zenodo. [Link]

  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. In Drug design (Vol. 7, pp. 165-207). Academic Press. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Pilli, R. A., & de Meijere, A. (2000). Stereoselective Synthesis of Substituted Tetrahydrofurans. In Stereoselective Heterocyclic Synthesis I (pp. 1-76). Springer, Berlin, Heidelberg. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (5-Tert-butyloxolan-2-yl)methanol: A Guide for Laboratory Professionals

In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Tert-butyloxolan-2-yl)methanol, a cyclic ether alcohol. The procedures outlined herein are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for your laboratory's chemical waste management program.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Flammability: Like many organic solvents and ethers, this compound is likely to be flammable.[5] Vapors may be heavier than air and can travel to an ignition source.[2]

  • Peroxide Formation: Cyclic ethers are particularly susceptible to forming shock-sensitive and potentially explosive peroxides when exposed to air and light.[1] It is critical to date containers upon receipt and opening.[1]

  • Health Hazards: Inhalation, ingestion, or skin contact may cause irritation or other adverse health effects.[3]

A thorough risk assessment should be conducted before any handling or disposal activities. This assessment should consider the quantity of the chemical, the potential for exposure, and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling (5-Tert-butyloxolan-2-yl)methanol, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact and absorption.[7][8] Disposable gloves should be changed immediately if contaminated.[8]
Body Protection Flame-retardant laboratory coat.Provides a barrier against spills and splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[9][10]Minimizes the inhalation of potentially harmful vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[10][11]

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically compatible container.[12] Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solvents.[13]

    • Ensure the container has a secure, leak-proof screw cap.[11]

    • The container must be in good condition, free from cracks or damage.[12]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[12][14]

    • Identify the full chemical name: "(5-Tert-butyloxolan-2-yl)methanol." Avoid using abbreviations or chemical formulas.[12]

    • Indicate the approximate concentration or percentage if mixed with other solvents.[12]

    • Affix the appropriate hazard pictograms (e.g., flammable, health hazard).[15]

  • Accumulate Waste:

    • Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][14]

    • Keep the waste container closed at all times, except when adding waste.[1][12] Do not leave a funnel in the container.[12]

    • Do not mix incompatible waste streams.[1] (5-Tert-butyloxolan-2-yl)methanol waste should be collected separately or with other compatible non-halogenated organic solvents.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]

Disposal Procedures

The disposal of (5-Tert-butyloxolan-2-yl)methanol must adhere to federal, state, and local regulations.[11][16] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (5-Tert-butyloxolan-2-yl)methanol waste.

DisposalWorkflow start Start: (5-Tert-butyloxolan-2-yl)methanol Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate as Non-Halogenated Solvent Waste container->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store check_peroxide Peroxide Test Required? store->check_peroxide test_positive Test Positive for Peroxides check_peroxide->test_positive Yes (e.g., past expiration date) test_negative Test Negative for Peroxides check_peroxide->test_negative No contact_ehs_peroxide Contact EHS Immediately for specialized disposal test_positive->contact_ehs_peroxide pickup Arrange for Pickup by Environmental Health & Safety (EHS) test_negative->pickup end End: Compliant Disposal contact_ehs_peroxide->end pickup->end

Sources

Handling

Personal protective equipment for handling (5-Tert-butyloxolan-2-yl)methanol

As a Senior Application Scientist, ensuring the safe and effective handling of specialized chemical building blocks is paramount. (5-Tert-butyloxolan-2-yl)methanol (CAS: 90676-88-3[1], and stereoisomers such as 69914-66-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and effective handling of specialized chemical building blocks is paramount. (5-Tert-butyloxolan-2-yl)methanol (CAS: 90676-88-3[1], and stereoisomers such as 69914-66-5) is a highly valuable tetrahydrofuran (oxolane) derivative used extensively in drug development and asymmetric synthesis.

However, the very structural motifs that make it synthetically useful—a saturated oxygen heterocycle flanked by a bulky tert-butyl group and a reactive hydroxymethyl moiety—introduce critical operational hazards. This guide bypasses generic safety advice to provide a self-validating, mechanistic approach to handling this reagent safely.

Hazard Profile & Mechanistic Causality

To handle (5-tert-butyloxolan-2-yl)methanol safely, you must understand the "why" behind its hazards:

  • Autoxidation and Peroxide Formation: Like all uninhibited oxolane (THF) derivatives, this compound is highly susceptible to autoxidation. Atmospheric oxygen reacts with the alpha-carbon adjacent to the ethereal oxygen via a radical chain reaction, forming explosive hydroperoxides[2]. These peroxides are shock- and heat-sensitive, meaning distillation or concentration of aged solvent can lead to detonation.

  • Rapid Polymer Permeation: The oxolane ring is a powerful solvent motif that rapidly swells and degrades standard laboratory elastomers, rendering standard PPE highly vulnerable[3].

  • Flammability & Irritation: The compound is a combustible liquid and a severe mucosal, eye, and skin irritant[4].

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in the laboratory is that standard nitrile gloves provide adequate protection against all organic liquids. Empirical breakthrough testing demonstrates that tetrahydrofuran derivatives penetrate standard 5-mil nitrile gloves in under one minute [3].

Table 1: Mechanistically Grounded PPE Specifications

Protective EquipmentRecommended Material/SpecificationMechanistic Rationale & Limitations
Hand Protection (Primary) Butyl Rubber or Polymer Laminate (e.g., Silver Shield)THF derivatives rapidly swell and permeate standard nitrile rubber[3]. Laminate provides a true chemical barrier[5].
Hand Protection (Dexterity) Laminate inner / Nitrile outerLaminate provides the chemical barrier[5]; the outer nitrile glove provides essential mechanical grip for handling glassware.
Eye Protection Splash goggles + Face shieldThe reagent is a severe eye irritant[4]. A face shield prevents mucosal exposure from pressurized Schlenk lines.
Body Protection Flame-resistant (FR) lab coatMitigates risk from combustible liquid ignition[4] or highly exothermic peroxide deflagration.

Standard Operating Procedure (SOP): Safe Handling Workflow

To establish a self-validating safety system, every interaction with this chemical must begin with verification and end with isolation.

Step 1: Peroxide Quantification

  • Action: Dip a semi-quantitative peroxide test strip (e.g., Quantofix or KI-starch) into the reagent. Read the concentration after 15 seconds.

  • Why: You cannot visually identify peroxides. Testing validates the chemical's stability before you apply heat or vacuum.

Table 2: Peroxide Action Levels

Peroxide ConcentrationOperational StatusRequired Action
0 - 10 ppm Safe for useProceed with standard handling under inert gas.
11 - 20 ppm CautionSafe for general use, but DO NOT distill or concentrate.
> 20 ppm HazardousQuench immediately with FeSO4​ ; dispose of as hazardous waste.

Step 2: Environmental Isolation

  • Action: Clamp the reagent flask on a Schlenk line and perform three vacuum/argon backfill cycles.

  • Why: Atmospheric oxygen initiates the radical chain reaction that forms peroxides. An argon blanket halts autoxidation and preserves the integrity of the hydroxymethyl group.

Step 3: Syringe Transfer

  • Action: Use a gas-tight glass syringe equipped with a stainless steel needle. Avoid disposable plastic syringes.

  • Why: The oxolane motif acts as a potent solvent that can leach plasticizers (like phthalates) from standard polypropylene syringes, contaminating your reaction and compromising the syringe barrel's integrity.

Step 4: Post-Dispensing Storage

  • Action: Seal the septum with Parafilm, wrap the flask in aluminum foil, and store at 2–8°C.

  • Why: Lower thermal energy and darkness significantly retard the kinetics of radical initiation, extending the reagent's safe shelf-life[2].

Workflow Visualization

G Start Retrieve (5-tert-butyloxolan-2-yl)methanol Test Test for Peroxides (Quantofix/KI) Start->Test Decision Peroxide Level? Test->Decision Quench Quench with FeSO4 & Dispose as HazWaste Decision->Quench > 20 ppm PPE Don Butyl/Laminate Gloves & Safety Goggles Decision->PPE < 20 ppm Dispense Dispense under Inert Gas (Ar/N2) in Fume Hood PPE->Dispense Store Purge Headspace with Ar Store at 2-8°C in Dark Dispense->Store

Workflow for safe handling and peroxide testing of oxolane derivatives.

Spill Response & Disposal Plan

Immediate Spill Response: If a spill occurs, do not use combustible absorbent materials (like paper towels) if the solvent has aged. Friction on peroxide-soaked paper can cause spontaneous ignition. Instead, use inert absorbents like vermiculite or sand. Ensure all ignition sources are immediately removed[4].

Chemical Disposal & Quenching: Never dispose of unquenched oxolane derivatives into general organic waste streams, as they can slowly form peroxides in the waste carboy.

  • Quench: Treat the waste with an acidified aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium metabisulfite.

  • Mechanism: The Fe2+ ion acts as a reducing agent, safely converting explosive hydroperoxides into stable alcohols while oxidizing to Fe3+ .

  • Segregation: Once tested negative for peroxides, segregate the quenched mixture into a designated halogen-free combustible organic waste container.

Sources

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